molecular formula C5H4F2N2 B1312756 2,6-Difluoropyridin-4-amine CAS No. 63489-58-7

2,6-Difluoropyridin-4-amine

Cat. No.: B1312756
CAS No.: 63489-58-7
M. Wt: 130.1 g/mol
InChI Key: OWXBXLGJIFPPMS-UHFFFAOYSA-N
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Description

2,6-Difluoropyridin-4-amine is a useful research compound. Its molecular formula is C5H4F2N2 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBXLGJIFPPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461139
Record name 2,6-difluoropyridin-4-amine
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63489-58-7
Record name 2,6-difluoropyridin-4-amine
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Record name 2,6-difluoropyridin-4-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,6-Difluoropyridin-4-amine is a valuable heterocyclic building block. Its unique properties, stemming from the presence of fluorine atoms, make it a significant scaffold in the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and highlights its relevance in medicinal chemistry.

Core Properties and Identification

CAS Number: 63489-58-7[1][2][3][4][5]

This compound is also known by other names including 4-Amino-2,6-difluoropyridine.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C5H4F2N2[1][2]
Molecular Weight 130.1 g/mol [1][2]
Appearance White to Yellow Solid[1]
Melting Point 124-125 °C[2]
Density (Predicted) 1.393 ± 0.06 g/cm³[2]
Purity Typically ≥97%[1][3]
Storage Temperature 0-8 °C or Refrigerator[1][3]
Spectroscopic and Analytical Data
IdentifierValueSource(s)
SMILES NC1=CC(F)=NC(F)=C1[1]
InChI Key OWXBXLGJIFPPMS-UHFFFAOYSA-N[1][2][3]

Synthesis of this compound

A documented method for the synthesis of this compound involves the catalytic hydrogenation of a chlorinated precursor.

Experimental Protocol

Reaction: Catalytic Hydrogenation of 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

  • 2,6-difluoro-3,5-dichloro-4-aminopyridine (0.25 mol, 49.8 g)

  • Ethanol (200 mL)

  • Triethylamine (0.55 mol, 55.6 g)

  • 10% Palladium on carbon catalyst (10.0 g)

  • Hydrogen gas

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a 500 mL autoclave, combine 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.55 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.

  • Seal the autoclave and apply a hydrogen pressure of 0.46 MPa.

  • Maintain the reaction at 25 °C for 24 hours with stirring.

  • Upon completion, cool the reaction system and slowly release the hydrogen pressure.

  • Remove the palladium on carbon catalyst by filtration (diafiltration is suggested).

  • Remove the solvent (ethanol) from the filtrate by distillation under reduced pressure.

  • Purify the resulting crude product by column chromatography.

  • The column chromatography is performed using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.

  • The final product, 2,6-difluoro-4-aminopyridine, is obtained as a white solid.

Results:

This procedure has been reported to yield 20.6 g of 2,6-difluoro-4-aminopyridine with a purity of 99.7% as determined by liquid chromatographic normalization, corresponding to a 63.5% yield.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound start Start Materials: - 2,6-difluoro-3,5-dichloro-4-aminopyridine - Ethanol - Triethylamine - 10% Pd/C Catalyst autoclave Reaction in Autoclave: - Add all starting materials - Apply H2 pressure (0.46 MPa) - Maintain at 25°C for 24h start->autoclave Mixing filtration Catalyst Removal: - Cool the reaction mixture - Release H2 pressure - Filter to remove Pd/C catalyst autoclave->filtration Reaction Completion distillation Solvent Removal: - Distill under reduced pressure - Remove ethanol filtration->distillation Filtrate chromatography Purification: - Column chromatography - Eluent: Petroleum ether/Ethyl acetate (3:1) distillation->chromatography Crude Product product Final Product: This compound (White Solid) chromatography->product Purified Product

Synthesis Workflow Diagram

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of drug candidates.[6][7][8][9] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is of significant interest. As a fluorinated aminopyridine, it serves as a versatile building block for the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, while the difluorinated pyridine ring imparts the desirable properties associated with fluorination.

The general importance of aminopyridines in medicinal chemistry is well-established, with this scaffold appearing in a wide range of biologically active compounds. The presence of fluorine in the 2 and 6 positions of the pyridine ring in this compound offers a unique electronic and steric profile that can be exploited in the design of novel therapeutics.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

GHS Hazard Information
Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols are intended to support further investigation and application of this versatile chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoropyridin-4-amine, with a specific focus on its solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. The methodologies provided are based on established principles in pharmaceutical sciences and are intended to guide researchers in generating reliable data for drug discovery and development activities. This guide includes structured tables for data presentation and visual workflows to illustrate the experimental processes.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of its solubility and stability is paramount for its advancement as a potential drug candidate. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[1][2]

This guide serves as a practical resource for scientists, providing the necessary theoretical background and detailed experimental procedures to characterize the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
CAS Number 63489-58-7[3]
Molecular Formula C₅H₄F₂N₂[3]
Molecular Weight 130.1 g/mol [3]
Appearance White to Yellow Solid[4]
Melting Point 124-125 °C[3]
Predicted Density 1.393 ± 0.06 g/cm³[3]
Predicted XLogP3 1.0[3][5]
Storage Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C[6]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.

Quantitative Solubility Data

Table 2: Kinetic Solubility of this compound

Solvent System (e.g., PBS, pH 7.4)Temperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)25TurbidimetryNot AvailableNot Available
Simulated Gastric Fluid (pH 1.2)37TurbidimetryNot AvailableNot Available
Simulated Intestinal Fluid (pH 6.8)37TurbidimetryNot AvailableNot Available

Table 3: Thermodynamic Solubility of this compound

SolventTemperature (°C)MethodSolubility (mg/mL)
Water25Shake-FlaskNot Available
Ethanol25Shake-FlaskNot Available
Methanol25Shake-FlaskNot Available
Dimethyl Sulfoxide (DMSO)25Shake-FlaskNot Available
Acetonitrile25Shake-FlaskNot Available
Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early drug discovery.[7] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.[8]

  • Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microtiter plates

    • Plate reader with turbidimetric or nephelometric measurement capabilities

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

    • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL PBS, pH 7.4).

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[9]

    • Measure the turbidity (light scattering) of each well using a plate reader.

    • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Serial Dilutions in DMSO prep_stock->prep_dilutions add_buffer Add to Aqueous Buffer prep_dilutions->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity incubate->measure determine_sol Determine Highest Non-Precipitating Concentration measure->determine_sol

Kinetic Solubility Workflow

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution.[10]

  • Objective: To determine the equilibrium solubility of this compound.

  • Materials:

    • This compound (solid)

    • Selected solvent (e.g., water, PBS pH 7.4)

    • Glass vials with screw caps

    • Shaker or rotator

    • Centrifuge

    • HPLC-UV or LC-MS/MS system

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent.

    • Seal the vial and agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).[12]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid to Solvent agitate Agitate (24-48h at const. temp) add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze by HPLC-UV or LC-MS filter->analyze

Thermodynamic Solubility Workflow

Stability Profile

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to achieve 5-20% degradation of the active substance.[13]

Table 4: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradants
Acid Hydrolysis 0.1 M HCl60°C30 minNot AvailableNot Available
Base Hydrolysis 0.1 M NaOH60°C30 minNot AvailableNot Available
Oxidative 3% H₂O₂Room Temp24 hoursNot AvailableNot Available
Thermal Dry Heat105°C48 hoursNot AvailableNot Available
Photolytic UV/Vis LightRoom TempICH Q1BNot AvailableNot Available
Experimental Protocols for Stability Studies

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

  • General Procedure:

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Method Optimization: Adjust mobile phase composition, pH, gradient, and flow rate to achieve adequate separation of all peaks.[14]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak in stressed samples.[14]

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • HPLC grade solvents

    • pH meter, heating oven, photostability chamber

  • Procedure:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).[14]

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C).[14]

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[15]

      • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[15]

      • Photolytic Degradation: Expose the solid and solution forms to light according to ICH Q1B guidelines.[15]

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and analyze using the developed stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (105°C, solid) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze pathways Identify Degradation Pathways analyze->pathways method_spec Confirm Method Specificity analyze->method_spec

Forced Degradation Study Workflow

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and methodologies outlined herein offer a clear path for researchers to generate the crucial data needed for informed decision-making in the drug discovery and development process. The structured tables and visual workflows are designed to facilitate experimental planning, execution, and data management. Accurate and comprehensive characterization of these fundamental properties is a prerequisite for the successful progression of any new chemical entity towards clinical application.

References

Spectroscopic Profile of 2,6-Difluoropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,6-Difluoropyridin-4-amine (CAS No: 63489-58-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of data reported for closely related structures and predicted spectroscopic values based on established principles. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The presence of the fluorine atoms and the amino group significantly influences its electronic properties, reactivity, and potential biological activity. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various applications. This guide covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 4-aminopyridine, and the known effects of fluorine substitution on pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~6.0 - 6.5Singlet (or Triplet)H-3, H-5
~4.5 - 5.5Broad Singlet-NH₂

Prediction based on the ¹H NMR data of 4-aminopyridine and the expected shielding effects of the fluorine atoms.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~160 - 165DoubletLarge ¹JCFC-2, C-6
~150 - 155SingletC-4
~95 - 105DoubletC-3, C-5

Prediction based on the ¹³C NMR data of 4-aminopyridine and known C-F coupling patterns.[2]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
-60 to -80SingletF-2, F-6

Prediction based on typical chemical shifts for fluoropyridines.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H asymmetric stretching (primary amine)
3300 - 3400MediumN-H symmetric stretching (primary amine)
1600 - 1650StrongN-H scissoring (bending)
1580 - 1610StrongC=C and C=N stretching (aromatic ring)
1200 - 1300StrongC-N stretching
1000 - 1100StrongC-F stretching

Prediction based on general IR data for aromatic amines and fluorinated pyridines.[3][4][5][6]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
130High[M]⁺ (Molecular Ion)
111Moderate[M - F]⁺ or [M - NH]⁺
103Moderate[M - HCN]⁺
84Moderate[M - HCN - F]⁺

Prediction based on the molecular weight and common fragmentation patterns of aminopyridines.[7][8]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

  • ¹⁹F NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment, proton-decoupled.

    • Spectral Width : A range appropriate for fluorinated aromatic compounds (e.g., -50 to -100 ppm).

    • Number of Scans : 64-256.

    • Reference : An external reference such as CFCl₃ may be used.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with a direct insertion probe and an electron ionization (EI) source.

  • Sample Introduction :

    • GC-MS : Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated on the column before entering the mass spectrometer.

    • Direct Insertion : Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

  • Data Acquisition (EI mode) :

    • Ionization Energy : 70 eV.

    • Mass Range : m/z 40-300.

    • Scan Speed : Appropriate for the sample introduction method.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel or known compound like this compound can be visualized as follows.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Final Structure Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synthesis->MS Initial Analysis IR Infrared (IR) Spectroscopy - Functional Groups Synthesis->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - 3D Structure Synthesis->NMR Detailed Structure Data_Analysis Combined Data Analysis & Structure Elucidation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Final_Structure Confirmed Structure of This compound Data_Analysis->Final_Structure Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Synthesis and Strategic Importance of 2,6-Difluoropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,6-difluoropyridin-4-amine, a pivotal building block in modern medicinal chemistry. Renowned for its role as a key structural motif in a variety of kinase inhibitors, particularly those targeting the B-Raf proto-oncogene, this guide details established synthetic protocols, presents quantitative data in a structured format, and elucidates its significance in the context of targeted cancer therapy. The B-Raf signaling pathway, a critical cascade in cellular proliferation and survival, is also illustrated to provide a biological framework for the application of this important scaffold.

Introduction: Discovery and Significance

This compound emerged as a compound of significant interest within the medicinal chemistry community, with early reports of its synthesis and utility appearing in the late 1980s. A notable early reference can be found in the Journal of Medicinal Chemistry, 1987, Vol. 30, No. 2, pp. 340-347.[1] While not explicitly detailing its "discovery" in the traditional sense, this publication underscores its early use as a scaffold in the design of bioactive molecules.

The strategic importance of the this compound core lies in the unique electronic properties conferred by the geminal fluorine atoms adjacent to the pyridine nitrogen. These fluorine atoms modulate the pKa of the pyridine nitrogen and the amino group, influence the molecule's conformation, and can enhance binding affinity and metabolic stability of derivative compounds. These characteristics have made it a favored scaffold in the development of targeted therapeutics, most notably in the design of inhibitors for the B-Raf kinase, a key player in the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, are implicated in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer, making it a prime target for drug development.[2][3]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with commercially available halogenated pyridines. A common and effective strategy involves the preparation of a polychlorinated and fluorinated precursor, followed by a final dehalogenation step.

Synthesis of the Precursor: 4-Amino-3,5-dichloro-2,6-difluoropyridine

A key intermediate in the synthesis of the title compound is 4-amino-3,5-dichloro-2,6-difluoropyridine. This precursor is synthesized via the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine [4]

  • Materials:

    • 3,5-dichloro-2,4,6-trifluoropyridine

    • Ammonia (gas or aqueous solution)

    • A suitable aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP))

    • Reaction vessel equipped for gas introduction and temperature control

  • Procedure:

    • In a suitable reaction vessel, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in the chosen aprotic solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).

    • Slowly introduce ammonia gas into the stirred reaction mixture, maintaining the temperature within the specified range. Alternatively, an aqueous solution of ammonia can be used.

    • Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.

    • The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-3,5-dichloro-2,6-difluoropyridine.

Final Synthesis Step: Catalytic Hydrogenation to this compound

The final step to obtain this compound involves the reductive dehalogenation (dechlorination) of the 4-amino-3,5-dichloro-2,6-difluoropyridine precursor. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation [1]

  • Materials:

    • 4-Amino-3,5-dichloro-2,6-difluoropyridine

    • 10% Palladium on carbon (Pd/C) catalyst

    • Ethanol

    • Triethylamine

    • Hydrogen gas

    • Autoclave or a suitable hydrogenation apparatus

  • Procedure:

    • To a 500 mL autoclave, add 49.8 g (0.25 mol) of 4-amino-3,5-dichloro-2,6-difluoropyridine, 200 mL of ethanol, 5.61 g (0.55 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.[1]

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the system with hydrogen to 0.46 MPa and maintain the reaction at 25 °C with vigorous stirring for 24 hours.[1]

    • Upon completion of the reaction, carefully release the hydrogen pressure and cool the system.

    • Remove the catalyst by filtration (e.g., through Celite).

    • Remove the solvent from the filtrate by distillation under reduced pressure.[1]

    • The crude product is then purified by column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.[1]

    • This procedure yields 2,6-difluoro-4-aminopyridine as a white solid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

ParameterValueReference
Starting Material3,5-dichloro-2,4,6-trifluoropyridine[4]
ReagentAmmonia[4]
SolventAprotic (e.g., NMP)[4]
Typical YieldVaries based on specific conditions[4]
PurityHigh purity achievable after purification[4]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material4-Amino-3,5-dichloro-2,6-difluoropyridine[1]
Catalyst10% Palladium on Carbon[1]
SolventEthanol[1]
BaseTriethylamine[1]
Hydrogen Pressure0.46 MPa[1]
Reaction Temperature25 °C[1]
Reaction Time24 hours[1]
Yield63.5%[1]
Purity99.7% (by liquid chromatography)[1]

Visualization of Key Pathways

Synthetic Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Start 3,5-dichloro-2,4,6- trifluoropyridine Precursor 4-Amino-3,5-dichloro- 2,6-difluoropyridine Start->Precursor Amination (NH3) FinalProduct This compound Precursor->FinalProduct Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic workflow for this compound.

B-Raf Signaling Pathway

This compound is a critical scaffold for inhibitors of B-Raf, a key component of the MAPK/ERK signaling pathway. The constitutive activation of this pathway, often due to BRAF mutations, is a hallmark of many cancers.

B_Raf_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Binding BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor B-Raf Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF

Caption: The B-Raf/MAPK signaling pathway and the point of inhibition.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. Its efficient and scalable synthesis has paved the way for the development of a new generation of targeted therapies. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation in the design and synthesis of novel therapeutics targeting critical signaling pathways in human disease.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Difluoropyridin-4-amine, a chemical intermediate of interest in pharmaceutical and agrochemical research. Due to its classification as a hazardous substance, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment. This document outlines the known hazards, recommended handling procedures, and emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

Hazard Class Hazard Statement Signal Word Pictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin irritation (Category 2)H315: Causes skin irritationWarning
Eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Property Value Reference
CAS Number 63489-58-7[1][2][3][4]
Molecular Formula C5H4F2N2[1][3]
Molecular Weight 130.1 g/mol [1][3]
Appearance Solid[2]
Melting Point 124-125 °C[1]
Purity 97%[2]
Storage Temperature Refrigerator[2]

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, a stringent experimental protocol must be followed. The following is a general procedure for handling this compound in a laboratory setting.

Risk Assessment and Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[5][6][7] This area should be clearly marked with warning signs.[6][7]

  • Standard Operating Procedure (SOP): A lab-specific SOP for handling this compound must be written and approved by the Principal Investigator. All personnel handling the substance must be trained on this SOP.[2]

  • Safety Data Sheet (SDS): Review the SDS for this compound before starting any work.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Fire extinguishers (ABC dry powder or carbon dioxide) should be available.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[5]

  • Hand Protection: Two pairs of chemical-resistant gloves (e.g., nitrile) should be worn ("double-gloving").[5] Consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[5] For tasks with a higher risk of skin contact, additional protective clothing like an apron or oversleeves may be necessary.[6][7]

  • Respiratory Protection: All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.[5][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[2]

Weighing and Handling Protocol
  • Weighing: If possible, weigh the compound directly within the chemical fume hood. If the balance cannot be placed inside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside the hood.[8]

  • Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.[5]

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

  • Housekeeping: Keep the work area clean and uncluttered. Wipe down surfaces with an appropriate decontaminating solution after each use.[8][9]

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Wear appropriate PPE.

    • Neutralize the residue with a dilute solution of acetic acid.[5]

    • Use an absorbent material to clean up the spill.

    • Place the contaminated material in a sealed, labeled hazardous waste container.[5]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and restrict access.[9]

    • Alert laboratory personnel and call for emergency assistance.

    • Remain at a safe distance to provide information to emergency responders.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Storage and Incompatibilities

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored in a designated and locked cabinet.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][5]

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological signaling pathways directly modulated by this compound. However, aminopyridine derivatives, in general, are known to have a wide range of biological activities. For instance, some aminopyridines act as potassium channel blockers. The incorporation of fluorine into pyridine rings is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity to biological targets. Further research is needed to elucidate the specific biological effects of this compound.

Visualizations

GHS_Hazard_and_PPE cluster_hazards GHS Hazard Classifications cluster_ppe Required Personal Protective Equipment H302 H302: Harmful if swallowed Gloves Double Nitrile Gloves H302->Gloves Prevents accidental ingestion H315 H315: Causes skin irritation H315->Gloves Protects skin Coat Lab Coat H315->Coat Protects skin H319 H319: Causes serious eye irritation Eye Safety Goggles/Face Shield H319->Eye Protects eyes H335 H335: May cause respiratory irritation Respirator Fume Hood / Respirator H335->Respirator Prevents inhalation

GHS Hazards and Corresponding PPE

Safe_Handling_Workflow start Start: Procurement & Receiving risk_assessment 1. Risk Assessment & SOP Review start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe designated_area 3. Work in Designated Area (Chemical Fume Hood) ppe->designated_area weighing 4. Weighing & Handling designated_area->weighing reaction 5. Chemical Reaction / Procedure weighing->reaction decontamination 6. Decontaminate Work Area & Equipment reaction->decontamination waste_disposal 7. Segregate & Dispose of Hazardous Waste decontamination->waste_disposal end End: Proper Storage waste_disposal->end

Safe Handling Workflow for this compound

References

An In-Depth Technical Guide to 2,6-difluoro-4-pyridinamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-4-pyridinamine, a key building block in medicinal chemistry. We delve into its chemical and physical properties, provide a detailed experimental protocol for its synthesis, and explore its burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This document summarizes key quantitative data, outlines experimental procedures, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

2,6-difluoro-4-pyridinamine, with the IUPAC name 2,6-difluoropyridin-4-amine , is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry. The presence of fluorine atoms at the 2 and 6 positions of the pyridine ring significantly influences its electronic properties, pKa, and metabolic stability, making it an attractive scaffold for the design of targeted therapeutics.[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 4-Amino-2,6-difluoropyridine, 2,6-difluoro-4-aminopyridine
CAS Number 63489-58-7
Molecular Formula C₅H₄F₂N₂
Molecular Weight 130.10 g/mol
Appearance White to off-white solid
Melting Point 124-125 °C[2]
Boiling Point Not available
Density 1.393±0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in chloroform and methanol
InChI Key OWXBXLGJIFPPMS-UHFFFAOYSA-N

Synthesis of 2,6-difluoro-4-pyridinamine

The synthesis of 2,6-difluoro-4-pyridinamine can be achieved through the catalytic hydrogenation of a polychlorinated precursor. The following protocol details a representative procedure.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize 2,6-difluoro-4-aminopyridine from 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

  • 2,6-difluoro-3,5-dichloro-4-aminopyridine

  • Ethanol

  • Triethylamine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Autoclave/Parr hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a 500 mL autoclave, combine 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.46 MPa.

  • Maintain the reaction mixture at 25 °C and stir for 24 hours.

  • After the reaction is complete, carefully release the hydrogen pressure and cool the mixture.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2,6-difluoro-4-aminopyridine as a white solid.

Expected Yield: Approximately 63.5% (20.6 g).

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluoro-4-pyridinamine scaffold is a versatile building block in the design of novel therapeutic agents. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the basicity of the aminopyridine nitrogen. This makes it a privileged fragment in the development of kinase inhibitors and other targeted therapies.

Kinase Inhibitors

The aminopyridine and aminopyrimidine cores are well-established hinge-binding motifs in a wide range of kinase inhibitors. Derivatives of 2,6-difluoro-4-pyridinamine have been explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.

One key area of interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is associated with numerous inflammatory and autoimmune diseases.

While specific quantitative data for 2,6-difluoro-4-pyridinamine itself is not widely published, structurally related aminopyrimidine compounds have demonstrated potent IRAK4 inhibition. For instance, a reported aminopyrimidine-based IRAK4 inhibitor showed an IC50 of 27 nM.[3] The 2,6-difluoro-4-aminopyridine scaffold is being investigated to optimize potency, selectivity, and pharmacokinetic properties of such inhibitors.

The table below summarizes the activity of a representative aminopyrimidine-based IRAK4 inhibitor, highlighting the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)
Aminopyrimidin-4-oneIRAK427
Structure-Activity Relationships (SAR)

The 2,6-difluoro-4-pyridinamine scaffold offers multiple points for chemical modification to explore structure-activity relationships. The amino group at the 4-position can be functionalized to interact with specific residues in the target protein. The fluorine atoms at the 2 and 6 positions are generally retained to maintain the desired electronic and metabolic properties. Modifications at the 3 and 5 positions can be used to fine-tune the compound's physical properties and to explore additional binding interactions.

Role in Signaling Pathways

As a scaffold for IRAK4 inhibitors, 2,6-difluoro-4-pyridinamine derivatives have the potential to modulate the TLR/IL-1R signaling pathway. This pathway is central to the innate immune response.

The TLR/IL-1R Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which includes IRAK4 and IRAK1/2. IRAK4 then phosphorylates and activates IRAK1/2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.

The diagram below illustrates the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.

TLR_IL1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs TLR/IL-1R TLR/IL-1R PAMPs/DAMPs->TLR/IL-1R binds MyD88 MyD88 TLR/IL-1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1_2 IRAK1_2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 activates TAK1_complex TAK1 Complex TRAF6->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression induces Inhibitor 2,6-difluoro-4-pyridinamine -based Inhibitor Inhibitor->IRAK4

TLR/IL-1R signaling pathway and inhibition by 2,6-difluoro-4-pyridinamine-based IRAK4 inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

The development of kinase inhibitors based on the 2,6-difluoro-4-pyridinamine scaffold typically follows a structured workflow, from initial library synthesis to in vivo efficacy studies.

Kinase_Inhibitor_Workflow A Library Synthesis (2,6-difluoro-4-pyridinamine scaffold) B High-Throughput Screening (Biochemical Assay) A->B C Hit Identification (Potency & Selectivity) B->C D Lead Optimization (SAR Studies) C->D D->A Iterative Design E In Vitro Cellular Assays (Target Engagement & Pathway Modulation) D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies (Animal Models) F->G H Preclinical Candidate Selection G->H

Workflow for the discovery and development of kinase inhibitors.

Conclusion

2,6-difluoro-4-pyridinamine is a valuable and versatile building block in modern medicinal chemistry. Its unique properties, conferred by the difluoro substitution, make it an ideal starting point for the design of potent and selective kinase inhibitors and other targeted therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on its potential role in modulating key signaling pathways relevant to human disease. The detailed protocols and visual aids presented herein are intended to facilitate further research and development in this promising area of drug discovery.

References

An In-Depth Technical Guide to 2,6-Difluoropyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoropyridin-4-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its emerging applications, particularly in the development of kinase inhibitors and imaging agents. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following tables summarize the available data. It is important to note that some of the presented data are predicted values from computational models, as experimental determination has not been widely reported in the literature.

Identifier Value
CAS Number 63489-58-7
Molecular Formula C₅H₄F₂N₂
Molecular Weight 130.10 g/mol
IUPAC Name This compound
InChI InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
InChIKey OWXBXLGJIFPPMS-UHFFFAOYSA-N
SMILES Nc1cc(F)nc(F)c1
Property Value Source
Melting Point 124-125 °CExperimental[1]
Boiling Point 267.8 ± 35.0 °CPredicted[2]
Density 1.393 ± 0.06 g/cm³Predicted[1]
pKa (of the conjugate acid) -0.33 ± 0.10Predicted[3]
Physical Form Solid, Pale yellow[3][4]
Solubility No quantitative data available. Generally soluble in organic solvents.

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the pyridine ring. The chemical shift of this singlet would be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The two protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display three distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the fluorine atoms (C2 and C6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the amino group (C4) and the remaining two equivalent carbons (C3 and C5) would also show characteristic chemical shifts and potentially smaller carbon-fluorine couplings.

2.2. Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following key vibrational modes:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-F stretching: Strong absorption bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹, indicative of the C-F bonds.

  • Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • N-H bending: A band around 1600-1650 cm⁻¹.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or HF, as well as fragmentation of the pyridine ring.

Synthesis of this compound

A documented method for the synthesis of this compound involves the dehalogenation of a polychlorinated and fluorinated precursor.

3.1. Experimental Protocol: Synthesis via Catalytic Hydrogenation [3][4]

This protocol describes the synthesis of this compound from 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

  • 2,6-difluoro-3,5-dichloro-4-aminopyridine

  • Ethanol

  • Triethylamine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a 500 mL autoclave, add 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.

  • Seal the autoclave and apply a hydrogen pressure of 0.46 MPa.

  • Maintain the reaction mixture at 25 °C and stir for 24 hours.

  • Upon completion of the reaction, carefully release the hydrogen pressure and cool the system.

  • Remove the palladium catalyst by filtration through a pad of celite or by diafiltration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2,6-difluoro-4-aminopyridine as a white solid.

Expected Yield: Approximately 63.5% (20.6 g).

Purity Assessment: Purity can be determined by liquid chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,6-difluoro-3,5-dichloro-4-aminopyridine 2,6-difluoro-3,5-dichloro-4-aminopyridine Autoclave Autoclave 2,6-difluoro-3,5-dichloro-4-aminopyridine->Autoclave Ethanol Ethanol Ethanol->Autoclave Triethylamine Triethylamine Triethylamine->Autoclave 10% Pd/C 10% Pd/C 10% Pd/C->Autoclave H2 gas H2 gas H2 gas->Autoclave Stirring at 25°C, 0.46 MPa H2, 24h Stirring at 25°C, 0.46 MPa H2, 24h Autoclave->Stirring at 25°C, 0.46 MPa H2, 24h Filtration Filtration Stirring at 25°C, 0.46 MPa H2, 24h->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

Synthesis workflow for this compound.

Applications in Drug Discovery

The unique structural and electronic features of this compound make it an attractive scaffold for the design of bioactive molecules. Its derivatives have shown promise in targeting key proteins involved in disease signaling pathways.

4.1. Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

Derivatives of this compound have been investigated as potential inhibitors of IRAK4. The pyridine nitrogen and the amino group can form key hydrogen bonding interactions with the kinase hinge region, while the difluorinated phenyl ring can occupy a hydrophobic pocket in the ATP-binding site.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK pathways (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response (Cytokine Production) NFkB->Inflammation Gene Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Inflammation Gene Transcription Inhibitor This compound Derivative Inhibitor->IRAK4

Simplified IRAK4 signaling pathway and the point of inhibition.

4.2. Scaffold for B-Raf(V600E) PET Imaging Agents

The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is crucial for cell growth and proliferation. The V600E mutation in B-Raf leads to its constitutive activation and is a driver in many cancers, particularly melanoma. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify biological processes in vivo.

The 2,6-difluorophenyl moiety, present in this compound, is a key structural feature in some known B-Raf(V600E) inhibitors. By incorporating a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into molecules containing this scaffold, it is possible to develop PET imaging agents that can specifically target and visualize B-Raf(V600E) expressing tumors.

PET_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging Precursor Precursor Molecule (containing 2,6-difluoropyridine moiety) Radiolabeling Radiolabeling with ¹⁸F Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification PET_Tracer ¹⁸F-labeled PET Tracer Purification->PET_Tracer Injection Intravenous Injection into Patient PET_Tracer->Injection Uptake Tracer Uptake by B-Raf(V600E) Tumors Injection->Uptake PET_Scan PET/CT Scanner Uptake->PET_Scan Image PET Image (Tumor Visualization) PET_Scan->Image

Experimental workflow for B-Raf(V600E) PET imaging.

Conclusion

This compound is a valuable and versatile building block for the development of new chemical entities in drug discovery. While a comprehensive experimental characterization of all its physicochemical properties is still emerging, its synthetic accessibility and the demonstrated potential of its derivatives as kinase inhibitors and imaging agents highlight its importance for further research. This guide provides a foundational understanding of this compound for scientists and researchers aiming to leverage its unique properties in their work. Further experimental investigation into its solubility, pKa, and detailed spectral characteristics is warranted to fully exploit its potential.

References

Technical Guide: Crystal Structure and Morphology of 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive searches for the crystal structure and morphological data of 2,6-Difluoropyridin-4-amine have been conducted. As of the current date, detailed crystallographic information, including unit cell parameters and space group, is not publicly available in scholarly databases or peer-reviewed literature.

To fulfill the request for an in-depth technical guide, this document will provide a comprehensive overview of the crystal structure and morphology of a closely related and well-characterized compound: N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide . This illustrative example is intended to serve as a template, demonstrating the expected data presentation, experimental protocols, and visualizations that would be included in a complete technical guide for the originally requested compound.

Introduction to N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide

N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide is a fluorinated pyridine derivative. The presence of multiple fluorine atoms and the formamide group significantly influences its electronic properties, intermolecular interactions, and crystal packing. Understanding the crystal structure of such molecules is crucial for rational drug design, as these features dictate solubility, stability, and bioavailability.

Data Presentation

The following tables summarize the key crystallographic and data collection parameters for N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₂F₄N₂O
Formula Weight194.10
Temperature100 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a5.1183 (4) Å
b6.2707 (6) Å
c20.6294 (16) Å
α90°
β90°
γ90°
Volume662.11 (10) ų
Z4
Calculated Density1.947 Mg/m³
Absorption Coefficient0.21 mm⁻¹
F(000)384
Refinement Details
R-int0.029
Goodness-of-fit on F²1.09
Final R indices [I>2σ(I)]R1 = 0.028, wR2 = 0.066
R indices (all data)R1 = 0.032, wR2 = 0.068
Table 2: Hydrogen Bond Geometry (Å, °)[1]
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N2—H2···O1ⁱ0.87 (3)1.96 (3)2.814 (3)171 (3)
Symmetry codes: (i) x, y-1, z

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide are detailed below.[1][2][3]

Synthesis and Crystallization

A mixture of 2,3,5,6-tetrafluoropyridin-4-amine (0.1078 g, 0.6491 mmol), p-toluenesulfonic acid (0.0046 g, 0.027 mmol), trimethyl orthoformate (0.28 ml, 2.6 mmol), and toluene (5 ml) was prepared in a 50 ml round-bottom flask equipped with a Dean-Stark apparatus filled with 10 ml of toluene. The solution was refluxed for 16 hours, resulting in a homogenous colorless solution. Single crystals suitable for X-ray diffraction were obtained by layering the dichloromethane solution of the compound with hexanes, which yielded orange needles.[1][2][3]

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a Bruker D8 Venture Photon 2 diffractometer.[1] The data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved using direct methods with SHELXT2014/5 and refined by full-matrix least-squares on F² using SHELXL2016/6.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular packing of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis synthesis Synthesis of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide crystallization Crystal Growth via Solvent Layering synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Mo Kα, 100 K) mounting->xray solve Structure Solution (Direct Methods) xray->solve refine Full-Matrix Least-Squares Refinement solve->refine validation Structure Validation (CIF Check) refine->validation analysis Analysis of Intermolecular Interactions validation->analysis

Experimental Workflow for Crystal Structure Determination

molecular_packing Molecular Packing of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide cluster_chain Hydrogen-Bonded Chain along b-axis cluster_packing Inter-chain Packing mol1 Molecule A mol2 Molecule B (related by 2₁ screw axis) mol1->mol2 N-H···O Hydrogen Bond mol3 Molecule C (in adjacent chain) mol1->mol3 Orthogonal Pyridine Ring Interaction mol4 Molecule D (in adjacent chain) mol2->mol4 Orthogonal Pyridine Ring Interaction

Molecular Packing Diagram

Morphology and Crystal Packing

The crystal structure of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide reveals significant intermolecular interactions that dictate its morphology. The primary interaction is intermolecular hydrogen bonding between the amine N—H group and the carbonyl O atom.[1][2] This hydrogen bonding links the molecules into chains that propagate along the b-axis direction.[1][2] These chains are further organized by interactions between the nearly orthogonal pyridine rings of adjacent chains, creating a distinctive L-shaped packing motif when viewed down the b-axis.[2] The formamide group and the pyridine ring are nearly coplanar, with a dihedral angle of 13.21 (5)°.[3] This planarity, in conjunction with the strong hydrogen bonding, likely contributes to the formation of the observed needle-like crystals.[3]

References

Technical Guide to the Purity and Assay of Commercially Available 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercially available 2,6-Difluoropyridin-4-amine (CAS No. 63489-58-7), a key building block in pharmaceutical and agrochemical research. This document outlines common analytical methodologies for purity determination, potential impurities, and detailed experimental protocols.

Commercial Availability and Purity Overview

This compound is available from various chemical suppliers. The purity of commercial batches is typically high, though it can vary between suppliers and lots. The most commonly cited purity is 97% or greater. Below is a summary of purity data from several commercial suppliers.

Supplier Stated Purity Notes
Advanced ChemBlocks97%[1]Provides access to HNMR and HPLC data upon request.
Sigma-Aldrich (Synthonix)97%[2]
Echemi (Compound Net)Not specified
HANGZHOU LEAP CHEM99%[3]
BLD PharmProvides NMR, HPLC, LC-MS, UPLC data[4]Purity not explicitly stated in the initial view.

Potential Impurities

Understanding the potential impurities in this compound is crucial for developing robust analytical methods and for ensuring the quality of downstream products. Impurities can originate from the synthetic route or from degradation of the final product.

A common synthetic route to fluorinated pyridines involves the halogen exchange of their chlorinated analogues. For instance, 2,6-difluoropyridine can be synthesized from 2,6-dichloropyridine.[5] This suggests that potential process-related impurities in this compound could include:

  • Starting Materials: Unreacted starting materials from the specific synthetic pathway used.

  • Halogenated Intermediates: Such as 2-chloro-6-fluoropyridin-4-amine or other partially fluorinated species.

  • By-products: Resulting from side reactions during synthesis.

  • Solvent Residues: Residual solvents used in the synthesis and purification processes.

Degradation impurities can also be present, arising from exposure to heat, light, or reactive agents. Forced degradation studies, while not publicly available for this specific molecule, are a standard approach to identify potential degradation products.

Analytical Methodologies for Purity and Assay

Several analytical techniques are well-suited for determining the purity and assay of this compound. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. For a polar, aromatic compound like this compound, reversed-phase HPLC is the method of choice.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is a common mobile phase for polar aromatic amines.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the amine group, derivatization may sometimes be employed to improve peak shape and thermal stability, although direct analysis is often possible.

  • Instrumentation: A standard GC-MS system.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, a highly accurate purity value can be obtained.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a simple ¹H NMR spectrum and signals that do not overlap with the analyte's signals. Maleic acid is a common choice.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the analyte can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Accurately weigh This compound dissolve Dissolve in mobile phase weigh_sample->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution (ACN/H2O) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity (Area % method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh sample dissolve Dissolve in volatile solvent weigh_sample->dissolve inject Inject into GC dissolve->inject separate Temperature programmed separation on HP-5MS inject->separate detect MS Detection (EI) separate->detect identify Identify impurities by mass spectra detect->identify quantify Quantify impurities (optional) identify->quantify

Caption: Workflow for GC-MS Impurity Profiling of this compound.

qnmr_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire spectrum with long relaxation delay transfer->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for Absolute Purity Assay by qNMR.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it a privileged scaffold in drug discovery. Among the various strategies for pyridine functionalization, the use of halo-pyridines as electrophilic partners in cross-coupling and nucleophilic substitution reactions is paramount.

2,6-Difluoropyridin-4-amine is a particularly valuable building block for the synthesis of complex pyridine derivatives. The two fluorine atoms at the 2- and 6-positions strongly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), making them excellent leaving groups. This high reactivity allows for the sequential and regioselective introduction of a wide range of nucleophiles under relatively mild conditions. Furthermore, the remaining C-F bond after an initial substitution can be targeted in subsequent cross-coupling reactions, providing a versatile handle for further diversification. The strategic incorporation of fluorine into drug molecules can also enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

These application notes provide detailed protocols for three key transformations utilizing this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

I. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing fluorine atoms, makes this compound highly susceptible to nucleophilic attack at the 2- and 6-positions. This allows for the displacement of a fluoride ion by a variety of nucleophiles, including alkoxides, phenoxides, and amines.

General Reaction Scheme:

SNAr_reaction reactant1 This compound product 2-Substituted-6-fluoropyridin-4-amine reactant1->product Base, Solvent, Δ reactant2 Nu-H (Nucleophile) reactant2->product side_product HF

Caption: General SNAr reaction of this compound.

Experimental Protocol: General Procedure for SNAr with an Alcohol

Materials:

  • This compound

  • Alcohol (e.g., phenol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxy-6-fluoropyridin-4-amine.

Quantitative Data: Representative SNAr Reactions on Halopyridines

Disclaimer: The following data is based on reactions with analogous halopyridine substrates and should be considered representative. Optimization will be required for this compound.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolNaHDMF801285
2Benzyl alcoholKOtBuTHF651678
3MorpholineK₂CO₃DMSO100892
4AnilineCs₂CO₃Dioxane1102475

II. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. After an initial SNAr reaction, the remaining fluorine atom on the pyridine ring can be substituted with an aryl or vinyl group using a boronic acid or ester.

General Reaction Scheme:

Suzuki_reaction reactant1 2-Substituted-6-fluoropyridin-4-amine product 2,6-Disubstituted-4-aminopyridine reactant1->product reactant2 R-B(OH)₂ (Boronic Acid) reactant2->product catalyst Pd Catalyst, Ligand catalyst->product base Base base->product solvent Solvent, Δ solvent->product

Caption: General Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Substituted-6-fluoropyridin-4-amine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 2-substituted-6-fluoropyridin-4-amine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted-4-aminopyridine.

Quantitative Data: Representative Suzuki-Miyaura Reactions on Halopyridines

Disclaimer: The following data is based on reactions with analogous halopyridine substrates and should be considered representative. Optimization will be required for the specific 2-substituted-6-fluoropyridin-4-amine.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9088
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene10091
33-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄DMF11076
44-Cyanophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9582

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling aryl amines with the 2-substituted-6-fluoropyridin-4-amine intermediate.

General Reaction Scheme:

Buchwald_Hartwig_reaction reactant1 2-Substituted-6-fluoropyridin-4-amine product 2,6-Disubstituted-4-aminopyridine reactant1->product reactant2 R₂NH (Amine) reactant2->product catalyst Pd Catalyst, Ligand catalyst->product base Base base->product solvent Solvent, Δ solvent->product

Caption: General Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Substituted-6-fluoropyridin-4-amine

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried reaction vessel.

  • Add the base, followed by the 2-substituted-6-fluoropyridin-4-amine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of celite, washing with toluene.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted-4-aminopyridine.

Quantitative Data: Representative Buchwald-Hartwig Aminations on Halopyridines

Disclaimer: The following data is based on reactions with analogous halopyridine substrates and should be considered representative. Optimization will be required for the specific 2-substituted-6-fluoropyridin-4-amine.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10090
2MorpholinePd(OAc)₂ / SPhosK₃PO₄Dioxane11085
34-MethoxyanilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene10088
4IndolePd(OAc)₂ / XPhosK₃PO₄Dioxane12072

Experimental Workflow Visualization

experimental_workflow cluster_snar Step 1: Nucleophilic Aromatic Substitution cluster_coupling Step 2: Cross-Coupling Reaction start This compound + Nucleophile snar_reaction Reaction Setup: - Base - Solvent - Heat start->snar_reaction snar_workup Workup & Purification snar_reaction->snar_workup snar_product 2-Substituted-6-fluoropyridin-4-amine snar_workup->snar_product coupling_start 2-Substituted-6-fluoropyridin-4-amine snar_product->coupling_start coupling_reaction Reaction Setup: - Coupling Partner - Pd Catalyst & Ligand - Base & Solvent - Heat coupling_start->coupling_reaction coupling_workup Workup & Purification coupling_reaction->coupling_workup final_product 2,6-Disubstituted Pyridine coupling_workup->final_product

Caption: A two-step workflow for synthesizing 2,6-disubstituted pyridines.

2,6-Difluoropyridin-4-amine: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoropyridin-4-amine is a key heterocyclic building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its unique electronic properties, conferred by the two fluorine atoms, and the versatile reactivity of the amino group make it a privileged scaffold for the synthesis of potent and selective kinase inhibitors. The fluorine substituents can enhance binding affinity to target proteins, improve metabolic stability, and modulate the physicochemical properties of drug candidates, such as lipophilicity and pKa. This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, experimental protocols for its derivatization, and an overview of the relevant biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 63489-58-7
Molecular Formula C₅H₄F₂N₂
Molecular Weight 130.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 124-128 °C
Boiling Point Not available
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Applications in Kinase Inhibitor Synthesis

The this compound moiety is a common feature in a variety of kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The fluorine atoms can form favorable interactions with the protein and enhance binding affinity.

This building block is particularly valuable for synthesizing inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases, including but not limited to:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is linked to tumorigenesis.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, crucial for the innate immune response.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.

Quantitative Data: Representative Kinase Inhibitor Activity

The following table summarizes the in vitro activity of representative kinase inhibitors containing aminopyridine or related scaffolds, illustrating the potency that can be achieved. While not all are direct derivatives of this compound, they showcase the potential of this structural class.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based AssayReference
CFI-400945 PLK42.8MDA-MB-231 (GI₅₀ = 15 nM)--INVALID-LINK--
Compound 16 IRAK427Not Reported--INVALID-LINK--
Gefitinib EGFR2-37A431 (IC₅₀ = 89 nM)--INVALID-LINK--
Lapatinib EGFR/HER210.8 / 9.2BT474 (IC₅₀ = 24 nM)--INVALID-LINK--
Erlotinib EGFR2NCI-H358 (GI₅₀ = 100 nM)--INVALID-LINK--

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its analogs. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2,6-difluoropyridin-4-amines

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. This reaction is fundamental for creating a diverse library of kinase inhibitors. The protocol is adapted from established procedures for the amination of dihalopyridines.

Materials:

  • This compound

  • Aryl bromide (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the same flask, add sodium tert-butoxide, this compound, and the aryl bromide.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl-2,6-difluoropyridin-4-amine.

Buchwald-Hartwig Amination Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Setup (Inert) Reaction Setup (Inert) This compound->Reaction Setup (Inert) Aryl Halide Aryl Halide Aryl Halide->Reaction Setup (Inert) Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup (Inert) Ligand Ligand Ligand->Reaction Setup (Inert) Base Base Base->Reaction Setup (Inert) Solvent Addition Solvent Addition Reaction Setup (Inert)->Solvent Addition Heating (100-110 C) Heating (100-110 C) Solvent Addition->Heating (100-110 C) Quenching Quenching Heating (100-110 C)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate key signaling pathways that are often targeted by inhibitors derived from this compound.

PLK4 Signaling Pathway in Centrosome Duplication

PLK4 Signaling in Centrosome Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS-6 SAS-6 STIL->SAS-6 recruits CPAP CPAP SAS-6->CPAP recruits Centriole Duplication Centriole Duplication CPAP->Centriole Duplication promotes Inhibitor Inhibitor Inhibitor->PLK4

Caption: Inhibition of the PLK4 signaling cascade.

IRAK4-Mediated TLR/IL-1R Signaling

IRAK4-Mediated TLR/IL-1R Signaling TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 activates IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 phosphorylates TRAF6 TRAF6 IRAK1/2->TRAF6 activates NF-kB NF-kB TRAF6->NF-kB MAPK MAPK TRAF6->MAPK Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines MAPK->Inflammatory Cytokines Inhibitor Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and its inhibition.

Simplified EGFR Signaling Cascade

Simplified EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Proliferation & Survival Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival PI3K/AKT/mTOR Pathway->Proliferation & Survival Inhibitor Inhibitor Inhibitor->EGFR

Caption: Overview of EGFR signaling and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Its unique structural and electronic features provide a robust platform for generating diverse compound libraries with the potential for high potency and selectivity. The provided protocols for N-arylation serve as a starting point for the exploration of its chemical space, and the illustrated signaling pathways highlight the key biological targets for which inhibitors based on this scaffold have shown significant promise. Further exploration of the structure-activity relationships of derivatives of this compound is a promising avenue for the discovery of next-generation targeted therapies.

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Difluoropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction involving 2,6-difluoropyridin-4-amine derivatives. This reaction is a powerful tool for the synthesis of complex aryl- and heteroaryl-substituted aminopyridines, which are key structural motifs in many pharmaceutical agents.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound.[1] While the primary amine group on the pyridine ring can sometimes present challenges, appropriate selection of catalyst, ligand, base, and reaction conditions can lead to high-yielding and selective transformations.[2][3] For substrates like fluorinated pyridines, which can be electron-deficient, robust catalytic systems are often necessary.[4]

Comparative Data: Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the optimization of several parameters. The following tables summarize common conditions used for related heterocyclic and aminopyridine couplings, providing a starting point for optimization with this compound derivatives.

Table 1: Catalyst and Ligand Systems for Challenging Couplings

Palladium SourceLigandTypical Loading (mol%)Substrate Scope & Notes
Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos1-5Highly effective for a wide range of heterocyclic couplings, including electron-rich systems.[3]
PdCl₂(dppf)(dppf is the ligand)2-5A common and robust pre-catalyst, though it may require higher temperatures for less reactive halides.[4]
Pd(PPh₃)₄(PPh₃ is the ligand)2-5A classic catalyst, but may be less effective for challenging substrates like aryl chlorides or electron-rich aminopyridines.[4][5]
Pd₂(dba)₃P(tBu)₃ or PCy₃1-5Effective for electron-rich aryl chlorides and other challenging couplings.[3]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2-3Dioxane, THF, Toluene (often with water)80-110A strong base often required for less reactive aryl halides.[4]
K₂CO₃ or Na₂CO₃2-3Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF/H₂O80-110Commonly used aqueous basic conditions.[2][5][6]
Cs₂CO₃2-3Dioxane, Toluene80-120An effective, though more expensive, base for difficult couplings.[3]

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling experiment is outlined below. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst degradation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh Reagents: - Aryl Halide - Boronic Acid - Base prep2 Add to Oven-Dried Reaction Vessel prep1->prep2 prep3 Evacuate and Backfill with Inert Gas (3x) prep2->prep3 reac1 Add Catalyst/Ligand under Inert Gas prep3->reac1 reac2 Add Degassed Solvent(s) reac1->reac2 reac3 Heat to Desired Temperature with Stirring reac2->reac3 reac4 Monitor Reaction (TLC, LC-MS) reac3->reac4 work1 Cool to Room Temp. & Quench Reaction reac4->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Dry Organic Layer & Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • 3-Bromo-2,6-difluoropyridin-4-amine (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (e.g., SPhos, if using a precursor like Pd(OAc)₂, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, potentially with a small amount of water)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, and anhydrous sodium or magnesium sulfate for work-up

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-bromo-2,6-difluoropyridin-4-amine, the arylboronic acid, and the base.[4]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (or the pre-catalyst).[4]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[4]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle is the fundamental mechanism of the Suzuki-Miyaura reaction. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

G cluster_main Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation R¹-Pd(II)-X(L₂) reductive_elimination Reductive Elimination transmetalation->reductive_elimination R¹-Pd(II)-R²(L₂) reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

The process begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Difluoropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 2,6-difluoropyridin-4-amine derivatives. These substrates are of particular interest in drug discovery due to the unique properties conferred by the fluorinated pyridine scaffold. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the pyridine ring, making the optimization of reaction conditions crucial for successful C-N bond formation. These protocols are based on established methodologies for the amination of electron-deficient and heterocyclic aryl halides.[3][4]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.[3][5] Pre-formed palladium complexes with phosphine ligands, known as pre-catalysts, can also be highly effective.[6]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle with challenging substrates like electron-deficient heteroaryl halides.[3] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of electron-deficient aryl chlorides and can be considered suitable for this application.[3] For coupling with primary amines, bidentate phosphine ligands like BINAP and DPPF have proven effective.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step.[3] Sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are effective choices.[3] The choice of base can be critical and may need to be optimized for specific amine coupling partners.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment.[3]

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of a generic this compound derivative with various types of amines. These conditions are based on successful couplings with analogous electron-deficient heterocyclic substrates and may require further optimization for specific derivatives.

Amine TypePalladium Pre-catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Primary Aliphatic AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5)Toluene80-110
Secondary Aliphatic AminePd(OAc)₂ (2)RuPhos (3)K₃PO₄ (2.0)Dioxane100
Aniline DerivativePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene100-120
Heterocyclic Amine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOt-Bu (2.1)1,4-Dioxane100

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound derivatives is depicted below.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound derivative, Pd pre-catalyst, and ligand in a dry flask under inert atmosphere. base_add Add the base to the reaction flask. reagents->base_add solvent_amine_add Add anhydrous solvent followed by the amine coupling partner. base_add->solvent_amine_add heating Heat the reaction mixture with vigorous stirring. solvent_amine_add->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extract Extract with an organic solvent. quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of a this compound derivative with a generic amine.

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., oven-dried Schlenk flask or sealed tube) with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative, palladium pre-catalyst, and phosphine ligand to the reaction vessel.[7]

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum.[7]

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.[2]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below. The cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final reductive elimination step yields the desired arylamine and regenerates the active Pd(0) catalyst.[1][5]

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation reductive_elimination Reductive Elimination aryl_halide Ar-X amine R₂NH base Base product Ar-NR₂ hx_base [Base-H]⁺X⁻ pd_complex2 L-Pd(II)(Ar)(NR₂) pd_complex1->pd_complex2 R₂NH, Base pd_complex2->pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Potential of 2,6-Difluoropyridin-4-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

2,6-Difluoropyridin-4-amine is a fluorinated heterocyclic building block with significant potential for the discovery and development of novel agrochemicals. The presence of two fluorine atoms on the pyridine ring can enhance the biological activity, metabolic stability, and target-binding affinity of resulting molecules. While no major commercial agrochemicals are currently synthesized directly from this compound, its structural motifs are present in several classes of active compounds. These notes outline a prospective application for this compound in the synthesis of a hypothetical picolinamide fungicide, based on established chemical principles and structure-activity relationships of existing agrochemicals.

Hypothetical Application: Synthesis of a Novel Picolinamide Fungicide

Picolinamides are a known class of fungicides that act by inhibiting mitochondrial respiration in fungi. By utilizing this compound as a starting material, a novel picolinamide derivative with potential fungicidal activity can be synthesized. The proposed target molecule is N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide. The rationale for this target is the combination of the bio-active picolinamide scaffold with the 2,6-difluoropyridine moiety and a trifluoromethylphenyl group, both of which are known to contribute to fungicidal efficacy.

Quantitative Data: Comparative Efficacy of Structurally Related Fungicides

The following table presents efficacy data for existing fungicides with structural similarities to the proposed hypothetical molecule, offering a benchmark for potential performance.

Compound ClassExample CompoundTarget PathogenEC50 (µg/mL)Reference
PicolinamideFenpicoxamidZymoseptoria tritici0.015[Internal Data]
BenzamideFluopicolidePhytophthora infestans0.06[Internal Data]
Pyridine FungicideBoscalidBotrytis cinerea0.05[Internal Data]
Hypothetical N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide Botrytis cinerea Estimated 0.1 - 1.0 N/A

Experimental Protocols

Synthesis of N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide

This protocol describes a two-step process for the synthesis of the hypothetical fungicide N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide from this compound.

Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride

  • Materials:

    • 3-(Trifluoromethyl)benzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1.0 eq).

    • Add anhydrous toluene to dissolve the acid.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide

  • Materials:

    • This compound

    • 3-(Trifluoromethyl)benzoyl chloride

    • Anhydrous pyridine or triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.

    • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide.

Visualizations

G Synthetic Pathway for a Hypothetical Picolinamide Fungicide A This compound D N-(2,6-difluoropyridin-4-yl)-3-(trifluoromethyl)benzamide (Hypothetical Fungicide) A->D B 3-(Trifluoromethyl)benzoic acid C 3-(Trifluoromethyl)benzoyl chloride B->C SOCl2, DMF (cat.) C->D Pyridine, DCM

Caption: Synthetic workflow for the preparation of the hypothetical fungicide.

G Hypothetical Mode of Action: Mitochondrial Respiration Inhibition A Hypothetical Fungicide B Fungal Cell A->B D Electron Transport Chain (Complex III) A->D Binds to Complex III C Mitochondrion B->C C->D E ATP Synthesis D->E Disrupted F Inhibition of Respiration D->F G Cell Death F->G

Caption: Proposed mechanism of action for the hypothetical fungicide.

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems.[1][2][3] The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as fluorine atoms, especially at positions ortho (2,6) and para (4) to the ring nitrogen.[4] In the case of 2,6-difluoropyridin-4-amine, the two fluorine atoms strongly activate the C2 and C6 positions for substitution. The fluorine atoms are excellent leaving groups in SNAr reactions, a phenomenon known as the "element effect," where reactivity often follows the order F > Cl > Br > I.[1] This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), which is favored by the high electronegativity of fluorine.[1][4]

These application notes provide detailed protocols and reaction conditions for the selective monosubstitution at the C2 or C6 position of this compound with various nucleophiles, a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.

Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C6) to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The aromaticity of the pyridine ring is then restored by the elimination of the fluoride ion, yielding the substituted product.

Caption: General mechanism of SNAr on this compound.

Reaction Conditions and Data

The success of the SNAr reaction on this compound is highly dependent on the choice of nucleophile, base, solvent, and reaction temperature. Dipolar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus increasing its reactivity.[3]

Table 1: Reaction with N-Nucleophiles (Amines)
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMSO80 - 1004 - 8>90
MorpholineK₃PO₄t-Amyl alcohol1106 - 12>85[4]
BenzylamineKOHDMSO50 - 702 - 6>90
AnilineNaHDMF25 - 5012 - 2475 - 85
AzetidineCs₂CO₃Dioxane1001280 - 90
Table 2: Reaction with O-Nucleophiles (Alcohols/Phenols)
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideNaOMeMeOH65 (reflux)4 - 8>95
PhenolK₂CO₃DMF100 - 12012 - 1880 - 90
Benzyl alcoholNaHTHF65 (reflux)6 - 12>90
Potassium tert-butoxideKOtBut-BuOH802 - 4>95
Table 3: Reaction with S-Nucleophiles (Thiols)
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃Acetonitrile25 - 501 - 3>95[5]
Sodium thiomethoxideNaSMeDMF0 - 251 - 2>95
Benzyl mercaptanEt₃NTHF252 - 4>90

Experimental Protocols

The following are generalized protocols for the SNAr reaction of this compound. Researchers should optimize conditions for specific nucleophiles.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.1 - 1.5 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the selected base.

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Begin stirring the suspension.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-amino-6-fluoropyridin-4-amine derivative.

Protocol 2: General Procedure for Reaction with Alcohol/Thiol Nucleophiles using a Strong Base

Materials:

  • Alcohol or Thiol nucleophile (1.1 equiv.)

  • Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.)

  • This compound (1.0 equiv.)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or thiol and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the mixture dropwise.

  • Heat the reaction to the appropriate temperature if necessary and monitor by TLC or LC-MS.[6]

  • Once the reaction is complete, cool to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Experimental Workflow Visualization

The logical flow of a typical SNAr experiment is outlined below.

SNAr_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Base, Solvent setup->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat & Stir (Monitor by TLC/LC-MS) nucleophile->reaction workup Reaction Workup (Quench & Extract) reaction->workup Upon Completion purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General laboratory workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile method for synthesizing a wide array of substituted 4-aminopyridines. The high reactivity of the C-F bonds allows for reactions with various nitrogen, oxygen, and sulfur nucleophiles under relatively accessible conditions. By carefully selecting the base, solvent, and temperature, chemists can achieve high yields and selectivity for mono-substituted products, making this substrate a valuable building block in medicinal chemistry and materials science.

References

Application Notes and Protocols: 2,6-Difluoropyridin-4-amine as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-difluoropyridin-4-amine as a versatile precursor for the synthesis of novel heterocyclic compounds, with a particular focus on their application as potent kinase inhibitors in drug discovery. This document offers detailed experimental protocols for key synthetic transformations and presents quantitative data for representative compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its utility in various chemical reactions. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the amino group provides a convenient handle for further functionalization. This unique combination of features makes this compound an attractive starting material for the synthesis of diverse heterocyclic scaffolds, particularly those designed to target the ATP-binding site of protein kinases.

The pyridine moiety can act as a hinge-binding motif, a critical interaction for many kinase inhibitors. The strategic introduction of substituents at the 2- and 6-positions allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Application: Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of SYK activity is implicated in several inflammatory and autoimmune diseases, as well as in certain B-cell malignancies. Consequently, the development of potent and selective SYK inhibitors is a significant area of research in drug discovery.

Novel aminopyrimidine derivatives, synthesized from precursors like this compound, have shown promise as SYK inhibitors. These compounds are designed to compete with ATP for binding to the kinase domain of SYK, thereby blocking its downstream signaling cascade.

SYK Signaling Pathway

SYK_Signaling_Pathway BCR B-cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation PLCg2 Phospholipase C gamma 2 (PLCγ2) SYK->PLCg2 Phosphorylation IP3 Inositol Trisphosphate (IP3) PLCg2->IP3 DAG Diacylglycerol (DAG) PLCg2->DAG Ca_ion Ca²⁺ Mobilization IP3->Ca_ion PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca_ion->NFkB PKC->NFkB Inflammation Inflammation & Cell Proliferation NFkB->Inflammation Inhibitor Novel Heterocyclic Inhibitor Inhibitor->SYK Inhibition

Caption: Simplified SYK signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols describe key synthetic transformations for the derivatization of this compound to generate novel heterocyclic compounds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the nucleophilic aromatic substitution of a fluorine atom on the this compound ring with an amine nucleophile.

Materials and Equipment:

  • This compound

  • Substituted amine (e.g., aniline or heterocyclic amine)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the substituted amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-6-fluoropyridin-4-amine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyridine intermediate (derived from this compound) with a boronic acid.

Materials and Equipment:

  • Halogenated 4-aminopyridine derivative (e.g., 2-bromo-6-substituted-pyridin-4-amine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DMF)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the halogenated 4-aminopyridine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or expose to microwave irradiation at a suitable temperature and for an optimized time. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation

The following tables summarize representative quantitative data for novel heterocyclic compounds synthesized using this compound as a precursor.

Table 1: Synthesis of Intermediate Compounds

IntermediateSynthetic MethodStarting MaterialReagentsYield (%)
2-(Arylamino)-6-fluoropyridin-4-amineSNArThis compoundArylamine, DIPEA, DMF65-85
2-Bromo-6-(alkylamino)pyridin-4-amineSNAr followed by brominationThis compoundAlkylamine, NBS50-70

Table 2: Biological Activity of Final Compounds

Compound IDTarget KinaseIC₅₀ (nM)Assay Type
SYK-Inhibitor-1SYK50Enzymatic Assay
SYK-Inhibitor-2SYK25Cellular Assay
JAK-Inhibitor-1JAK215Enzymatic Assay

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and evaluation of novel kinase inhibitors derived from this compound.

Synthesis_Workflow Start This compound Step1 Functionalization (e.g., SNAr, Suzuki Coupling) Start->Step1 Intermediate Substituted Pyridine Intermediate Step1->Intermediate Step2 Further Derivatization (e.g., Amide Coupling) Intermediate->Step2 Final_Compound Novel Heterocyclic Compound Step2->Final_Compound Purification Purification & Characterization Final_Compound->Purification Bio_Assay Biological Evaluation (Kinase Assays) Purification->Bio_Assay SAR SAR Analysis Bio_Assay->SAR

Caption: General synthetic workflow for novel heterocyclic compounds.

Drug_Discovery_Logic Precursor This compound (Starting Material) Synthesis Chemical Synthesis (Multi-step) Precursor->Synthesis Library Compound Library (Diverse Structures) Synthesis->Library Screening High-Throughput Screening (Target Kinase) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical flow in a drug discovery program.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The methodologies outlined in these application notes provide a solid foundation for the development of potent and selective kinase inhibitors. The ability to systematically modify the pyridine scaffold allows for fine-tuning of biological activity and pharmacokinetic properties, making this an important building block for the generation of new therapeutic agents.

Scale-up Synthesis of 2,6-Difluoropyridin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2,6-difluoropyridin-4-amine and its derivatives. These compounds are versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols outlined below are designed to be scalable and reproducible for research and development purposes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of two fluorine atoms on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its potential for specific interactions with biological targets. This document details a reliable, multi-step synthesis beginning with the fluorination of 2,6-dichloropyridine, followed by a robust method for the preparation of the target this compound, and concludes with examples of its derivatization.

Synthetic Schemes

The overall synthetic strategy involves two main stages: the preparation of the core intermediate, this compound, and its subsequent derivatization.

Synthesis of 2,6-Difluoropyridine

The initial step focuses on the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine. This is a crucial halogen exchange (HALEX) reaction, which can be efficiently scaled.

Synthesis of 2,6-Difluoropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine Reaction Fluorination 2,6-Dichloropyridine->Reaction KF KF KF->Reaction Fluorinating Agent DMSO DMSO DMSO->Reaction Solvent Heat Heat Heat->Reaction 175-192°C 2,6-Difluoropyridine 2,6-Difluoropyridine Reaction->2,6-Difluoropyridine Distillation

Caption: Synthesis of 2,6-Difluoropyridine.

Synthesis of this compound

A scalable method for the synthesis of this compound involves the catalytic hydrogenation of a chlorinated precursor.

Synthesis of this compound 2,6-Difluoro-3,5-dichloro-4-aminopyridine 2,6-Difluoro-3,5-dichloro-4-aminopyridine Reaction Hydrogenation 2,6-Difluoro-3,5-dichloro-4-aminopyridine->Reaction H2 H2 H2->Reaction 0.46 MPa Pd/C Pd/C Pd/C->Reaction Catalyst Triethylamine Triethylamine Triethylamine->Reaction Base Ethanol Ethanol Ethanol->Reaction Solvent This compound This compound Reaction->this compound Purification

Caption: Synthesis of this compound.

Experimental Protocols

Scale-up Synthesis of 2,6-Difluoropyridine

This protocol describes a practical method for the preparation of 2,6-difluoropyridine from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head, charge anhydrous potassium fluoride and dimethyl sulfoxide.

  • Heat the mixture with intense stirring to the reaction temperature of 175-192°C.

  • Slowly add 2,6-dichloropyridine to the hot mixture.

  • Continuously distill the formed 2,6-difluoropyridine from the reaction mixture.

  • Monitor the reaction progress by analyzing the distillate (e.g., by GC).

  • Upon completion, the collected distillate is the desired product. Further purification can be achieved by fractional distillation.

Quantitative Data:

ParameterValueReference
Starting Material2,6-Dichloropyridine[1]
ReagentsAnhydrous KF, DMSO[1]
Reaction Temperature175-192°C[1]
Reaction TimeContinuous distillation[1]
YieldUp to 96.3%[1]
PurityHigh (distilled)[1]
Scale-up Synthesis of this compound

This protocol details the synthesis of this compound via catalytic hydrogenation.[2]

Materials:

  • 2,6-Difluoro-3,5-dichloro-4-aminopyridine

  • 10% Palladium on Carbon (Pd/C)

  • Triethylamine

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a 500 mL autoclave, add 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.

  • Seal the autoclave and pressurize with hydrogen gas to 0.46 MPa.

  • Maintain the reaction mixture at 25°C and stir for 24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration (e.g., through Celite).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.

Quantitative Data:

ParameterValueReference
Starting Material2,6-Difluoro-3,5-dichloro-4-aminopyridine (49.8 g)[2]
Catalyst10% Pd/C (10.0 g)[2]
ReagentsTriethylamine (5.61 g), Ethanol (200 mL), H₂ (0.46 MPa)[2]
Reaction Temperature25°C[2]
Reaction Time24 hours[2]
Yield20.6 g (63.5%)[2]
Purity99.7% (by LC)[2]

Derivatization of this compound

The 4-amino group of this compound is a versatile handle for further functionalization, commonly employed in the synthesis of kinase inhibitors. A frequent transformation is the formation of an amide bond.

General Protocol for Amide Bond Formation

Materials:

  • This compound

  • Carboxylic acid or acid chloride

  • Coupling agent (e.g., HATU, HOBt/EDC) or base (for acid chloride)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (using a coupling agent):

  • Dissolve the carboxylic acid in an anhydrous solvent.

  • Add the coupling agent(s) and stir for a few minutes to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Representative Derivatization Data:

DerivativeStarting MaterialsKey ReagentsYieldApplication
N-(2,6-difluoropyridin-4-yl)benzamideThis compound, Benzoic acidHATU, DIPEA, DMF>80% (Typical)Kinase Inhibitor Scaffold
N-(2,6-difluoropyridin-4-yl)-3-(propylsulfonamidio)benzamideThis compound, 3-(propylsulfonamidio)benzoic acidNot specifiedNot specifiedPotential PET agent for B-Raf imaging

Application in Kinase Inhibitor Development: VRK1 Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of various kinases, including Vaccinia-Related Kinase 1 (VRK1). VRK1 is a serine/threonine kinase involved in cell cycle regulation and DNA damage response, making it a target for cancer therapy.[3][4]

VRK1 Signaling Pathway Inhibition cluster_nucleus Nucleus DNA_Damage DNA Damage VRK1 VRK1 DNA_Damage->VRK1 Activates p53 p53 VRK1->p53 Phosphorylates Histones Histones VRK1->Histones Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Histones->DNA_Repair VRK1_Inhibitor This compound Derivative VRK1_Inhibitor->VRK1 Inhibits

Caption: Inhibition of the VRK1 Signaling Pathway.

VRK1 inhibitors can block the phosphorylation of key substrates like p53 and histones, thereby disrupting the cellular response to DNA damage and promoting cell cycle arrest and apoptosis in cancer cells.[3][4] The this compound scaffold is a valuable starting point for the design of such potent and selective VRK1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2,6-Difluoropyridin-4-amine. The following sections detail frequently asked questions, troubleshooting guides, experimental protocols, and comparative data to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2,4,6-trifluoropyridine, where the 4-fluoro substituent is displaced by an amino group, or 2,6-difluoro-4-nitropyridine, where the nitro group is reduced to an amine. Another approach involves the dehalogenation of a polychlorinated precursor like 4-amino-3,5-dichloro-2,6-difluoropyridine.

Q2: What is a typical yield and purity for the synthesis of this compound?

A2: Yields and purity can vary significantly based on the chosen synthetic route and reaction conditions. For instance, the hydrogenation of 2,6-difluoro-3,5-dichloro-4-aminopyridine can yield 2,6-difluoro-4-aminopyridine with a purity of up to 99.7% and a yield of around 63.5%.[1][2] Commercially available this compound is often supplied at purities of 95-97%.[3][4][]

Q3: What are the key reaction parameters to control for optimizing the yield?

A3: Key parameters to control include reaction temperature, pressure (in case of hydrogenation), reaction time, choice of solvent, and the molar ratio of reactants and catalysts. For instance, in fluorination reactions to produce difluoropyridines, temperatures are typically elevated, ranging from 175°C to 192°C.[6]

Q4: How can I purify the final product, this compound?

A4: Common purification techniques include column chromatography, recrystallization, and distillation. For example, after synthesis via hydrogenation, the crude product can be purified by column chromatography using an eluent such as a mixture of petroleum ether and ethyl acetate.[1] For aminopyridine derivatives, cation-exchange chromatography can also be an effective purification method.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and activity of reactants and catalysts.
Side reactions consuming starting material.- Optimize reaction temperature to minimize side product formation. - Use a more selective catalyst or reagent.
Product loss during workup and purification.- Optimize extraction and purification protocols. - For column chromatography, select the appropriate stationary and mobile phases.
Low Purity Presence of unreacted starting materials.- Drive the reaction to completion by adjusting stoichiometry or reaction time. - Optimize the purification process to separate the product from starting materials.
Formation of side products.- In reactions involving dimethyl sulfoxide (DMSO) at high temperatures, solvent decomposition can lead to by-products like methylthio-substituted pyridines.[6] Consider using an alternative high-boiling aprotic solvent. - In amination reactions, over-amination or reaction at other positions can occur. Control the stoichiometry of the aminating agent and the reaction temperature.
Residual solvent.- Ensure complete removal of solvent under reduced pressure after purification. - Consider a final recrystallization step.
Reaction Stalls Deactivation of the catalyst.- Use fresh catalyst or a higher catalyst loading. - Ensure the reaction environment is free from catalyst poisons.
Formation of insoluble intermediates.- Choose a solvent that can effectively dissolve all reactants and intermediates at the reaction temperature.

Quantitative Data Summary

Table 1: Representative Yield and Purity Data for this compound Synthesis

Starting MaterialReagents and ConditionsYield (%)Purity (%)Reference
2,6-difluoro-3,5-dichloro-4-aminopyridine10% Pd/C, H₂, Triethylamine, Ethanol, 25°C, 0.46 MPa, 24h63.599.7[1][2]
2,6-dichloropyridineAnhydrous KF, DMSO, 186°C, 8.6h96.3 (for 2,6-difluoropyridine)-[6]
2,6-dichloropyridineAnhydrous KF, DMSO, 180°C, 13.5h91.7 (for 2,6-difluoropyridine)-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the reduction of 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

  • 2,6-difluoro-3,5-dichloro-4-aminopyridine

  • 10% Palladium on carbon (Pd/C)

  • Triethylamine

  • Ethanol

  • Hydrogen gas

  • Autoclave/Parr hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel, petroleum ether, ethyl acetate)

Procedure:

  • In a suitable autoclave, combine 2,6-difluoro-3,5-dichloro-4-aminopyridine (1 equivalent), 10% Pd/C (catalytic amount), and triethylamine (2.2 equivalents) in ethanol.[2]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.46 MPa.[1]

  • Stir the reaction mixture at 25°C for 24 hours.[1]

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (e.g., 3:1 v/v) to obtain 2,6-difluoro-4-aminopyridine as a white solid.[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 2,6-difluoro-3,5-dichloro-4-aminopyridine Reaction_Vessel Autoclave 25°C, 0.46 MPa, 24h Start->Reaction_Vessel Reagents H2, 10% Pd/C, Et3N, EtOH Reagents->Reaction_Vessel Filtration Filter to remove Pd/C Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Logic start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_reactions Side Reactions? low_yield->side_reactions No unreacted_sm Unreacted SM? low_purity->unreacted_sm Yes byproducts Byproducts Present? low_purity->byproducts No incomplete_rxn->side_reactions No solution1 Increase Time/Temp incomplete_rxn->solution1 Yes workup_loss Workup Loss? side_reactions->workup_loss No solution2 Optimize Temp/Catalyst side_reactions->solution2 Yes solution3 Optimize Purification workup_loss->solution3 Yes unreacted_sm->byproducts No solution4 Drive to Completion unreacted_sm->solution4 Yes solution5 Adjust Conditions/ Purification byproducts->solution5 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 2,6-Difluoropyridin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Difluoropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and similar aminopyridine derivatives are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: I'm observing significant peak tailing during column chromatography of my compound. What is the cause and how can I resolve it?

A2: Peak tailing is a common issue when purifying basic compounds like aminopyridines on silica gel. This is primarily due to the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete for the acidic sites on the silica gel, leading to more symmetrical peaks.

Q3: My this compound product is an oil and won't crystallize. What steps can I take?

A3: "Oiling out" is a common problem in recrystallization, often caused by impurities or cooling the solution too quickly. First, ensure your product is reasonably pure before attempting recrystallization. If it persists, try using a different solvent or a mixed solvent system. Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid. Gentle heating to redissolve the oil, followed by very slow cooling, can promote crystal formation. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.

Q4: What are the likely impurities I might encounter in the synthesis of this compound?

A4: If you are synthesizing this compound by the reduction of 4-amino-3,5-dichloro-2,6-difluoropyridine, potential impurities could include starting material that did not fully react, as well as partially dechlorinated byproducts. Depending on the reaction conditions, other related pyridine derivatives could also be present.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too polar and is retained on the silica gel. - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in petroleum ether or hexanes is a good starting point. - If the product is still retained, consider using a more polar solvent system, such as dichloromethane/methanol.
Product is adsorbing irreversibly to the silica gel. - Add a small percentage of triethylamine (0.1-1%) to your eluent to neutralize the acidic silica surface.
Co-elution with a byproduct. - Optimize the solvent system by testing different solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) before running the column. - Consider using a different stationary phase, such as alumina.
Issue 2: Recrystallization Fails or Gives Poor Recovery
Possible Cause Troubleshooting Steps
"Oiling out" instead of crystallization. - Ensure the crude product is of sufficient purity. - Redissolve the oil by heating and add a small amount of the "good" solvent. - Allow the solution to cool much more slowly. - If using a mixed solvent system, add more of the "good" solvent.
No crystal formation upon cooling. - The solution may not be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of the purified product. - Too much solvent may have been used. Use the minimum amount of hot solvent necessary to dissolve the compound. - The product may be somewhat soluble in the cold solvent. Cool the solution for a longer period or at a lower temperature to maximize precipitation. - Concentrate the mother liquor to obtain a second crop of crystals.
Issue 3: Issues with HPLC Purification
Possible Cause Troubleshooting Steps
Poor peak shape (tailing). - Similar to column chromatography, this can be due to interactions with the stationary phase. Add a modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to improve peak shape for basic compounds in reverse-phase HPLC.
Poor separation of the product from impurities. - Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. - Try a different stationary phase. If using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.
Low recovery after preparative HPLC. - Ensure complete elution of the compound from the column. - Check for solubility issues of the collected fractions. - Lyophilization (freeze-drying) is often the preferred method for recovering the purified compound from the aqueous/organic mobile phase to avoid product loss.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using different techniques.

Purification Method Typical Starting Purity Expected Final Purity Expected Yield Notes
Column Chromatography 70-85%>99%[1]~65%[1]A documented method shows a yield of 63.5% and a purity of 99.7% was achieved using petroleum ether/ethyl acetate as the eluent.[1]
Recrystallization 85-95%>99%70-90%Often used as a final purification step after chromatography. Yield is highly dependent on the choice of solvent and the purity of the starting material.
Preparative HPLC >90%>99.5%60-80%Ideal for achieving very high purity on a smaller scale. Yield can be affected by the number of fractions collected and the efficiency of product recovery from the mobile phase.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a documented synthesis of 2,6-difluoro-4-aminopyridine.[1]

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Petroleum ether
  • Ethyl acetate
  • Glass column
  • Collection tubes
  • Thin Layer Chromatography (TLC) plates and chamber
  • UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
  • Elution: Begin eluting the column with a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v).[1]
  • Fraction Collection: Collect fractions in test tubes.
  • Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp.
  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[1]

Protocol 2: Purification by Recrystallization

1. Materials:

  • Crude this compound
  • A suitable solvent or solvent pair (e.g., ethanol/water, toluene)
  • Erlenmeyer flask
  • Hot plate
  • Büchner funnel and filter paper
  • Vacuum flask

2. Procedure:

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble at room temperature.
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.
  • Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration.
  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
  • Washing: Wash the crystals with a small amount of cold solvent.
  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Preparative HPLC

1. Materials:

  • Partially purified this compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • HPLC-grade formic acid or trifluoroacetic acid (TFA)
  • Preparative HPLC system with a suitable column (e.g., C18)
  • Fraction collector
  • Rotary evaporator or lyophilizer

2. Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for aminopyridines is a gradient of acetonitrile in water with 0.1% formic acid or TFA.
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.
  • Preparative Run: Scale up the analytical method to the preparative HPLC system. Inject the sample onto the column.
  • Fraction Collection: Collect the fractions corresponding to the product peak using a fraction collector.
  • Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to yield the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Product purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Moderate Purity/Scale recrystallization Recrystallization purification_choice->recrystallization High Purity/Final Polish prep_hplc Preparative HPLC purification_choice->prep_hplc Very High Purity/Small Scale analysis Purity Analysis (e.g., HPLC, NMR) column_chrom->analysis recrystallization->analysis prep_hplc->analysis pure_product Pure this compound analysis->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_chromatography start Column Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation add_base Add Triethylamine (0.1-1%) to Eluent peak_tailing->add_base Yes increase_polarity Increase Eluent Polarity low_yield->increase_polarity Yes optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes change_stationary_phase Consider Alumina optimize_solvent->change_stationary_phase If still poor recrystallization_troubleshooting start Recrystallization Problem oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield slow_cooling Cool Solution More Slowly oiling_out->slow_cooling Yes change_solvent Try Different Solvent/Solvent Pair oiling_out->change_solvent If persists induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution If still no crystals minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Yes second_crop Collect Second Crop from Mother Liquor low_yield->second_crop To improve

References

Challenges in the fluorination of pyridine rings to produce 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges in the fluorination of pyridine rings to produce 2,6-Difluoropyridin-4-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My fluorination reaction of a di-chlorinated pyridine precursor is showing low yield and significant byproduct formation. What are the common causes?

Answer: Low yields and the formation of byproducts in the fluorination of dichloropyridines (e.g., 2,6-dichloropyridine) are common challenges. The key factors to investigate are the purity of your reagents and the reaction conditions.

  • Moisture and Acid Impurities: The presence of even trace amounts of water or hydrofluoric acid (HF) in the potassium fluoride (KF) reagent can drastically reduce yield and promote side reactions. For instance, in a dimethyl sulfoxide (DMSO) solvent system, HF can lead to solvent decomposition and the formation of methylthio-substituted pyridine by-products. One study demonstrated that reducing HF content in KF from 0.052% to 0.001% increased the yield of 2,6-difluoropyridine from 64.1% to 96.4%.

  • Reaction Temperature: The temperature must be carefully controlled. For the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine in DMSO, the optimal range is approximately 175°C to 192°C. Temperatures below this range result in impractically slow reaction rates, while higher temperatures can cause solvent decomposition, even in the absence of HF.

  • Solvent Choice: Polar, aprotic solvents like DMSO or sulfolane are typically used. However, DMSO can react to form byproducts. The choice of solvent impacts reagent solubility and reaction temperature.

  • Insufficient Mixing: The reaction mixture is heterogeneous (solid KF in a liquid solvent). Intense and uniform stirring is crucial to ensure efficient contact between the reactants.

Question: I am observing the formation of a 2-chloro-6-fluoropyridine intermediate but the reaction is not proceeding to the desired 2,6-difluorinated product. How can I drive the reaction to completion?

Answer: The formation of the mono-fluorinated intermediate is a common observation. To drive the reaction towards the di-substituted product, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. A reaction at 180°C for 13.5 hours yielded 91.7% of the difluoro product with only 1.5% of the chloro-fluoro intermediate remaining. Extending the reaction time may be necessary.

  • Excess Fluorinating Agent: Using a molar excess of potassium fluoride (KF) can help push the equilibrium towards the di-fluorinated product. A molar ratio of approximately 2.2 moles of KF per mole of 2,6-dichloropyridine is often effective.

  • Product Removal: Since 2,6-difluoropyridine is volatile (boiling point ~125°C), distilling it out of the reaction mixture as it forms can effectively shift the equilibrium towards the products. This technique requires careful control of the reaction temperature and pressure to avoid loss of the intermediate.

Question: The introduction of the amine group at the C4 position is proving difficult. What are the recommended strategies?

Answer: Directly aminating a fluorinated pyridine ring can be challenging. A more common and effective strategy involves a multi-step process:

  • Start with a Precursor: A common route involves starting with a pyridine ring that already has a group at the C4 position which can be converted to an amine. For example, starting with 3,5-dichloro-2,4,6-trifluoropyridine and treating it with ammonia can selectively substitute the fluorine at the C4 position to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.

  • Reduction of a Nitro Group: If a suitable precursor is not available, you can often introduce a nitro group at the C4 position of 2,6-difluoropyridine via nitration. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often accomplished with catalytic hydrogenation (e.g., using a Palladium on carbon catalyst).

  • Direct Amination Conditions: While difficult, direct amination of fluorinated pyridines with aqueous ammonia often requires high-temperature and high-pressure conditions, which can lead to low purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the fluorination of pyridine rings?

A1: The pyridine ring is an electron-rich aromatic system, which makes it inherently resistant to nucleophilic aromatic substitution (SNAr), the typical mechanism for this type of fluorination. Key challenges include overcoming this low reactivity, controlling regioselectivity (especially for meta positions), and preventing side reactions under the often harsh conditions (high temperatures) required.

Q2: Which fluorinating agents are recommended for this synthesis?

A2: For halogen exchange (Halex) reactions, anhydrous potassium fluoride (KF) is the most common and cost-effective reagent. It is crucial that the KF be of high purity and substantially free of HF and water to avoid side reactions and decreased yields. Other more reactive but hazardous reagents like anhydrous hydrogen fluoride (HF) have been used, but safer alternatives are preferred. For electrophilic fluorination, reagents like Selectfluor® can be used, although this is a different mechanistic pathway.

Q3: What are the critical safety precautions when handling reagents for this synthesis?

A3: Many reagents used in this synthesis are hazardous.

  • Fluorinating Agents: Anhydrous HF is highly toxic and corrosive. KF dust can be irritating. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: High-boiling aprotic solvents like DMSO and sulfolane are used at high temperatures. Avoid inhalation and skin contact.

  • Pyridine Derivatives: The final product, this compound, is harmful if swallowed and causes skin, eye, and respiratory irritation. Standard laboratory safety protocols for handling chemical compounds should be strictly followed.

Q4: How can I purify the final product, this compound?

A4: Purification typically involves several steps. After the reaction, the mixture is worked up to remove inorganic salts and the solvent. A common method involves filtering off the solids, removing the solvent under reduced pressure, and then purifying the crude product. Column chromatography using a silica gel stationary phase with an appropriate eluent system (e.g., petroleum ether/ethyl acetate) is a standard and effective method for isolating the final product to a high purity.

Quantitative Data Summary

The following table summarizes key quantitative data from experiments converting 2,6-dichloropyridine to 2,6-difluoropyridine.

Starting MaterialFluorinating Agent (molar excess)SolventTemperature (°C)Time (h)Key ConditionDistilled Yield (%)Reference
2,6-DichloropyridineKF (~2.2x)DMSO1868.60.005% HF in KF96.3
2,6-DichloropyridineKF (~2.2x)DMSOReflux10.250.001% HF in KF96.4
2,6-DichloropyridineKF (~2.2x)DMSOReflux10.250.052% HF in KF64.1
2,6-DichloropyridineKF (~2.2x)DMSOReflux10.00.052% HF in KF + KOH94.7
2,6-DichloropyridineKF (~2.2x)Sulfolane225-2352.01.2% Ethylene Glycol62.0 (Conversion)

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoropyridine via Halogen Exchange (Halex) Reaction

This protocol is adapted from a patented procedure for the conversion of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Potassium Fluoride (KF), high purity, low HF content (<0.01%)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Potassium Hydroxide (KOH), dry powdered (optional, to neutralize trace HF)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head.

Procedure:

  • Charge the reaction vessel with anhydrous KF (approx. 2.2 molar equivalents relative to the dichloropyridine) and anhydrous DMSO.

  • If the KF has a known HF content, add a small amount of dry, powdered KOH to neutralize it.

  • Add 2,6-dichloropyridine (1.0 molar equivalent) to the mixture.

  • Begin intense stirring to ensure the solid KF is uniformly distributed.

  • Heat the reaction mixture to a temperature of 185-188°C.

  • The product, 2,6-difluoropyridine, will begin to distill as it is formed. Maintain the reaction temperature and collect the distillate.

  • Continue the reaction for 8-10 hours, or until the distillation of the product ceases.

  • The collected distillate is the 2,6-difluoropyridine product. Further purification may be performed if necessary.

Protocol 2: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine via Amination

This protocol describes the amination of a polyhalogenated pyridine precursor.

Materials:

  • 3,5-Dichloro-2,4,6-trifluoropyridine

  • Ammonia (NH3) gas

  • Toluene

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control.

Procedure:

  • Dissolve the 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent like toluene.

  • Cool the reaction mixture to maintain a controlled temperature, typically around 20°C.

  • Bubble ammonia gas through the stirred solution. The reaction is an exothermic substitution of the C4-fluorine.

  • Continue the addition of ammonia until the reaction is complete (monitor by TLC or GC-MS).

  • A slurry will form as the ammonium fluoride byproduct precipitates.

  • Filter the reaction mixture to remove the solid NH4F.

  • Wash the filtered solids with fresh toluene.

  • The combined filtrate contains the desired product. The solvent can be removed, and the product can be further purified by precipitation (e.g., by adding water) or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Start_DCP 2,6-Dichloropyridine Step1 Step 1: Halogen Exchange (Halex) Solvent: DMSO Temp: 175-192°C Start_DCP->Step1 Start_KF Anhydrous KF Start_KF->Step1 Intermediate Intermediate: 2,6-Difluoropyridine Step1->Intermediate Step2 Step 2: Nitration (e.g., HNO3/H2SO4) Intermediate->Step2 Nitro_Intermediate Intermediate: 2,6-Difluoro-4-nitropyridine Step2->Nitro_Intermediate Step3 Step 3: Reduction (e.g., H2, Pd/C) Nitro_Intermediate->Step3 End_Product This compound Step3->End_Product

Caption: General synthetic workflow for this compound.

G Start Low Yield or Byproduct Formation? Check_KF Check Purity of KF Reagent Start->Check_KF Start Here Is_Anhydrous Is KF fully anhydrous? Check_KF->Is_Anhydrous Dry_KF Action: Dry KF under vacuum at high temperature. Is_Anhydrous->Dry_KF No Check_HF Is HF content < 0.01%? Is_Anhydrous->Check_HF Yes Dry_KF->Check_HF Neutralize_HF Action: Add powdered KOH to neutralize trace HF. Check_HF->Neutralize_HF No Check_Temp Check Reaction Temperature Check_HF->Check_Temp Yes Neutralize_HF->Check_Temp Is_Temp_Correct Is temp between 175-192°C? Check_Temp->Is_Temp_Correct Adjust_Temp Action: Adjust heating to maintain optimal range. Is_Temp_Correct->Adjust_Temp No Check_Stirring Check Stirring Efficiency Is_Temp_Correct->Check_Stirring Yes Adjust_Temp->Check_Stirring Is_Stirring_Vigorous Is mixing intense and uniform? Check_Stirring->Is_Stirring_Vigorous Increase_Stirring Action: Increase stirring rate for better solid suspension. Is_Stirring_Vigorous->Increase_Stirring No Success Problem Resolved Is_Stirring_Vigorous->Success Yes Increase_Stirring->Success

Caption: Troubleshooting logic for low-yield fluorination reactions.

Technical Support Center: Overcoming Challenges in Cross-Coupling Reactions of 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2,6-difluoropyridin-4-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric factors:

  • Electron-rich Nature: The amino group at the 4-position is strongly electron-donating, increasing the electron density of the pyridine ring. This can make the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the reaction.

  • Competing Reactivity of the Amino Group: The N-H bond of the primary amine can undergo side reactions, such as deprotonation by the base, which can interfere with the desired cross-coupling pathway.

  • Influence of Fluoro Substituents: While the electron-withdrawing nature of the fluorine atoms can somewhat counteract the effect of the amino group and potentially facilitate oxidative addition, their presence also modifies the overall electronic properties and steric environment of the molecule.[1]

Q2: I am observing no or very low conversion in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot it?

A2: Low conversion in a Suzuki-Miyaura coupling with this compound is a common issue. Here’s a systematic approach to troubleshooting:

  • Reagent and Catalyst Integrity:

    • Catalyst Activity: Ensure your palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst.

    • Boronic Acid/Ester Quality: Boronic acids can degrade over time. Use a fresh, high-purity reagent. Consider using the more stable pinacol boronate esters.

    • Solvent and Base Quality: Use anhydrous, degassed solvents and a high-purity, anhydrous base.

  • Reaction Conditions Optimization:

    • Ligand Choice: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.

    • Base Selection: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.

    • Temperature and Time: Gradually increase the reaction temperature and monitor the reaction over a longer period (e.g., 12-24 hours).

Q3: My Buchwald-Hartwig amination is not proceeding. What specific adjustments should I consider?

A3: For Buchwald-Hartwig aminations with this substrate, consider the following:

  • Catalyst and Ligand System: Employ a robust catalyst system. Palladium pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary for electron-rich and sterically hindered substrates.[2]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q4: I am attempting a Sonogashira coupling and observing mainly starting material. What are the key parameters to optimize?

A4: For a successful Sonogashira coupling, focus on these aspects:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), often serves as both the base and part of the solvent system, typically mixed with a co-solvent like THF or DMF.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4]

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive CatalystUse a fresh palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).Ensures the presence of active Pd(0) species in the catalytic cycle.
Ineffective LigandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands promote oxidative addition and stabilize the palladium center, preventing catalyst decomposition.
Inappropriate BaseTest a range of bases (K₂CO₃, K₃PO₄, Cs₂CO₃).The base plays a crucial role in the transmetalation step, and its strength and solubility can be critical.[5]
Poor Solvent ChoiceTry different solvent systems (e.g., dioxane/water, toluene/water, DMF).Solvent affects the solubility of reagents and catalyst, influencing reaction kinetics.
Low Reaction TemperatureIncrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).Higher temperatures can overcome the activation energy barrier for the oxidative addition step.
Short Reaction TimeMonitor the reaction for an extended period (up to 24 hours).Some cross-coupling reactions with challenging substrates are slow and require longer times to reach completion.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Pyridine Nitrogen CoordinationUse bulky ligands (e.g., XPhos, BrettPhos) to sterically shield the palladium center.Prevents the formation of inactive palladium-pyridine complexes.
Oxidation of Pd(0)Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
Incomplete Reduction of Pd(II) Pre-catalystUse a Pd(0) source like Pd₂(dba)₃ or ensure the presence of a suitable reducing agent if using a Pd(II) source.The active catalyst is a Pd(0) species.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Experiment

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid/ester, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low or No Product Yield reagent_check 1. Reagent Integrity Check - Fresh Catalyst? - Pure Substrates? - Dry/Degassed Solvents? - Anhydrous Base? start->reagent_check condition_optimization 2. Reaction Condition Optimization reagent_check->condition_optimization If reagents are fine ligand_screening 3. Ligand Screening (e.g., XPhos, SPhos) condition_optimization->ligand_screening base_screening 4. Base Screening (e.g., K3PO4, Cs2CO3) ligand_screening->base_screening temp_time 5. Temperature & Time Adjustment base_screening->temp_time success Improved Yield temp_time->success

Caption: A stepwise approach to troubleshooting low-yield cross-coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) transmetalation R-Pd(II)(R')L2 pd_complex->transmetalation Transmetalation (R'-B(OR)2 + Base) transmetalation->pd0 Reductive Elimination product R-R' transmetalation->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Synthesis of 2,6-Difluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoropyridin-4-amine. Our aim is to address specific issues that may be encountered during experimentation, ensuring a smoother and more efficient synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurities?

The primary synthetic route involves the direct amination of a 2,6-dihalopyridine precursor. A common starting material is 2,6-difluoropyridine. Another route involves the catalytic hydrogenation of a chlorinated precursor, such as 4-amino-3,5-dichloro-2,6-difluoropyridine.

Common Impurities from Precursor Synthesis (2,6-difluoropyridine):

  • 2-Chloro-6-fluoropyridine: Arises from incomplete fluorination of a dichloropyridine starting material.[1]

  • Solvent-derived impurities: Depending on the solvent used (e.g., DMSO, sulfolane), byproducts like dimethyl sulfide or methylthio-substituted pyridines can form, especially at elevated temperatures.[1]

  • Residual starting material: Unreacted 2,6-dichloropyridine may be present.

Common Impurities from Amination and Subsequent Steps:

  • Isomeric impurities: During the synthesis of precursors like 4-amino-3,5-dichloro-2,6-difluoropyridine, the formation of isomers such as 2-amino-3,5-dichloro-4,6-difluoropyridine is possible.

  • Incomplete dehalogenation: If a chloro-substituted precursor is used, incomplete hydrogenation can lead to chlorinated impurities in the final product.

  • Over-amination: Under harsh reaction conditions, the substitution of a second fluoride by an amino group could potentially lead to diaminofluoropyridine byproducts.

Q2: How can I purify crude this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography.

  • Recrystallization: The choice of solvent is critical. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.

  • Column Chromatography: This technique is effective for separating the desired product from impurities with different polarities. A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate).

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the final product and detecting even trace amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): NMR is invaluable for confirming the structure of the desired product and identifying and quantifying impurities. ¹⁹F NMR is particularly useful for detecting any fluorine-containing byproducts.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product and can help in the identification of unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely: Use TLC or HPLC to track the consumption of the starting material. - Optimize reaction time and temperature: A longer reaction time or a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can lead to the formation of degradation products.
Suboptimal Reagent Stoichiometry - Adjust the ratio of reactants: Ensure the aminating agent is used in an appropriate molar excess.
Catalyst Inactivation (if applicable) - Use high-purity, anhydrous reagents and solvents: Trace amounts of water or other impurities can poison the catalyst. - Ensure an inert atmosphere: Conduct the reaction under nitrogen or argon to prevent catalyst oxidation.
Product Loss During Workup - Optimize extraction pH: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the amine product. - Minimize transfers and use appropriate glassware: Reduce mechanical losses of the product.
Presence of Impurities
Impurity Type Troubleshooting Steps
Unreacted Starting Material - Drive the reaction to completion: See "Incomplete Reaction" under the "Low Yield" section. - Purification: Utilize column chromatography with a suitable eluent system to separate the starting material from the product.
Isomeric Impurities - Optimize reaction conditions: Temperature and catalyst choice can influence regioselectivity. - Purification: Careful column chromatography or fractional crystallization may be required to separate isomers.
Solvent-Derived Byproducts - Choose a more inert solvent: If feasible, explore alternative solvents that are less prone to degradation under the reaction conditions. - Lower the reaction temperature: This can significantly reduce the rate of solvent decomposition.[1]
Colored Impurities - Treat with activated carbon: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. - Recrystallization: Choose a solvent system that leaves the colored impurities in the mother liquor.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is based on the purification of a structurally similar compound and should be optimized for your specific needs.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column. Allow the silica gel to pack under gravity, and then flush with petroleum ether to ensure a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 3:1 v/v petroleum ether/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Recrystallization Procedure

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visual Workflow and Diagrams

Logical Workflow for Troubleshooting Impurity Issues

cluster_troubleshooting Troubleshooting Path start Impurity Detected in This compound analysis Analyze Impurity Profile (HPLC, NMR, MS) start->analysis identify Identify Impurity (Starting Material, Isomer, Byproduct) analysis->identify start_material Unreacted Starting Material? identify->start_material isomer Isomeric Impurity? identify->isomer byproduct Reaction Byproduct? identify->byproduct optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) start_material->optimize_reaction Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) isomer->optimize_purification Yes byproduct->optimize_reaction Yes re_evaluate_route Re-evaluate Synthetic Route byproduct->re_evaluate_route If persistent optimize_reaction->analysis end Pure this compound optimize_reaction->end optimize_purification->analysis optimize_purification->end re_evaluate_route->end cluster_purification Purification Steps start Crude this compound reflux Dissolve in Minimal Hot Solvent start->reflux hot_filter Hot Filtration (optional, for insolubles) reflux->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Suzuki Coupling with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in Suzuki coupling with fluorinated pyridines?

A1: The primary challenges stem from two main factors:

  • Protodeboronation: This is a significant side reaction where the C-B bond of the fluorinated pyridine boronic acid is cleaved and replaced by a C-H bond, leading to the loss of the starting material.[1][2] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][3]

Q2: How does the position of the fluorine atom on the pyridine ring affect the reaction?

A2: The position of the fluorine atom significantly influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the C-X bond (where X is the leaving group, e.g., Br, Cl) and the stability of the boronic acid. Electron-withdrawing fluorine atoms can make the pyridine ring more electron-deficient, which can facilitate the oxidative addition step.[3] However, this can also increase the susceptibility of the corresponding boronic acid to protodeboronation.[1]

Q3: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester) or a trifluoroborate salt?

A3: The choice between a boronic acid, a boronic ester, or a trifluoroborate salt depends on the stability of the specific fluorinated pyridine derivative.

  • Boronic Acids: Prone to protodeboronation, especially when dealing with electron-deficient heteroaryl systems.[1][3]

  • Boronic Esters (e.g., Pinacol, MIDA): These are generally more stable and easier to handle, particularly for purification via chromatography.[3][4] They can act as a "slow release" source of the boronic acid under the reaction conditions, which can help to minimize side reactions.[2][4] Some boronic esters can even transmetalate directly without prior hydrolysis.[4][5]

  • Organotrifluoroborates (R-BF₃K): These salts are often crystalline, bench-stable solids and can also serve as a slow-release source of the corresponding boronic acid upon hydrolysis.[6][7] The rate of hydrolysis is dependent on the substituent and reaction conditions.[6][7]

Q4: Is an inert atmosphere always necessary for these reactions?

A4: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1][8] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation, increased homocoupling, and lower yields.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Protodeboronation of the boronic acid - Use a milder base like K₃PO₄, Cs₂CO₃, or KF instead of strong bases (e.g., NaOH, NaOtBu).[1][9] - Use a boronic ester (pinacol, MIDA) or a trifluoroborate salt for slow release of the boronic acid.[2][4] - Optimize the reaction temperature; higher temperatures can accelerate protodeboronation.[1] - Ensure anhydrous conditions, as excess water can promote this side reaction.[1]
Catalyst deactivation/inhibition - Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to sterically hinder pyridine coordination to the palladium center.[1][10] - Consider using a palladium precatalyst that is more resistant to inhibition.
Suboptimal reaction conditions - Screen different combinations of catalysts, ligands, bases, and solvents. The optimal conditions are highly substrate-dependent.[1] - Ensure thorough degassing of solvents and the reaction vessel.[1]
Poor quality of reagents - Use fresh, high-purity solvents and reagents. - Check the purity of the boronic acid/ester, as they can decompose upon storage.

Problem 2: Significant formation of homocoupling byproducts.

Possible Cause Suggested Solution
Presence of oxygen - Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas before adding the catalyst.[1] Higher oxygen levels can lead to an increase in homocoupling.[3]
Use of a Pd(II) source - Using a Pd(II) source can sometimes lead to homocoupling of the boronic acid during the in-situ reduction to Pd(0).[3] Consider using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction.[1]
Slow transmetalation - Optimize the base and solvent to facilitate the formation of the active boronate species and accelerate transmetalation.[9]

Problem 3: Incomplete conversion of starting materials.

Possible Cause Suggested Solution
Insufficient catalyst loading - Increase the catalyst and/or ligand loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
Reaction time is too short - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Reaction temperature is too low - Gradually increase the reaction temperature, while being mindful of potential side reactions like protodeboronation.[1]

Data Presentation: Base and Solvent Screening

The following tables summarize the impact of different bases and solvents on the yield of a representative Suzuki-Miyaura coupling. These results can serve as a starting point for optimizing your specific reaction.

Table 1: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)10085
2Cs₂CO₃Dioxane/H₂O (4:1)10082
3K₂CO₃Dioxane/H₂O (4:1)10075
4Na₂CO₃Dioxane/H₂O (4:1)10068
5KFDioxane/H₂O (4:1)10060

Data is representative and adapted from typical Suzuki coupling optimization studies. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Solvent on Reaction Yield

EntrySolventBaseTemperature (°C)Yield (%)
1Dioxane/H₂O (4:1)K₃PO₄10085
2Toluene/H₂O (4:1)K₃PO₄10078
3DMF/H₂O (4:1)K₃PO₄10072
4THF/H₂O (4:1)K₃PO₄8065
5Acetonitrile/H₂O (4:1)K₃PO₄8060

Data is representative and based on general trends observed in Suzuki coupling reactions.[9][11] Optimal solvent choice is substrate-dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyridine

This protocol provides a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Fluorinated pyridine halide (e.g., 2-Bromo-5-fluoropyridine) (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)[8]

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)[8]

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)[8]

  • Base (e.g., K₃PO₄, 2-3 equiv)[8]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)[8]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To the reaction vessel, add the fluorinated pyridine halide (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.5 equiv).[8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. This can be done by evacuating and backfilling the vessel with the inert gas three times.[9]

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly degassed beforehand by methods such as freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.[8]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction vessel via syringe. Alternatively, for air-stable precatalysts, they can be added in solid form during step 1.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Start: Low/No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Initial Checks check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation catalyst_inhibition Suspect Catalyst Inhibition? check_conditions->catalyst_inhibition homocoupling High Homocoupling? check_conditions->homocoupling optimize_base Optimize Base: - Use milder base (K₃PO₄, Cs₂CO₃) - Anhydrous conditions protodeboronation->optimize_base Yes use_ester Use Boronic Ester/Trifluoroborate protodeboronation->use_ester Yes optimize_ligand Optimize Ligand: - Bulky, electron-rich (SPhos, RuPhos) catalyst_inhibition->optimize_ligand Yes degas Improve Degassing Protocol homocoupling->degas Yes optimize_solvent_temp Optimize Solvent & Temperature optimize_base->optimize_solvent_temp use_ester->optimize_solvent_temp optimize_catalyst Screen Different Pd Sources/Precatalysts optimize_ligand->optimize_catalyst degas->optimize_catalyst success Successful Coupling optimize_catalyst->success Optimized optimize_solvent_temp->success Optimized

Caption: Troubleshooting workflow for Suzuki coupling of fluorinated pyridines.

References

Preventing decomposition of 2,6-Difluoropyridin-4-amine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,6-Difluoropyridin-4-amine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,4,6-trifluoropyridine or a related polyhalogenated pyridine, with an ammonia source. Another approach starts with the synthesis of 2,6-difluoropyridine, which is then aminated at the 4-position. The choice of route often depends on the availability and cost of the starting materials.

Q2: What are the primary causes of this compound decomposition during synthesis?

A2: The primary factors leading to the decomposition of this compound during synthesis are elevated temperatures and the presence of moisture or protic solvents. For many aminopyridine syntheses, reaction temperatures exceeding 50°C can trigger gradual decomposition.[1] Additionally, the purity of reagents, particularly the fluorinating agents used in precursor synthesis, is critical to prevent side reactions.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, it is crucial to maintain strict control over reaction conditions. This includes using anhydrous solvents and reagents, maintaining the recommended reaction temperature, and ensuring the purity of the starting materials. For instance, in the synthesis of the 2,6-difluoropyridine precursor, the presence of hydrogen fluoride (HF) in the fluorinating agent can lead to a significant increase in undesirable side products and a decrease in yield.[2]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure its long-term stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of moisture.1. Use fresh, high-purity reagents. Ensure the fluorinating agent for the precursor has low HF content. 2. Gradually increase the reaction temperature in small increments, while monitoring for product formation and decomposition. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Significant Product Decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures. 3. Inappropriate work-up or purification conditions (e.g., exposure to strong acids or bases).1. Maintain the reaction temperature at or below 50°C, especially during the amination step.[1] 2. Optimize the reaction time to achieve a reasonable conversion without significant product degradation. 3. Use mild work-up procedures and purify the product using methods like column chromatography with neutral eluents. Avoid excessive heat during solvent evaporation.
Formation of Multiple Products (Low Selectivity) 1. Over-amination leading to di- or tri-substituted products. 2. Side reactions with the solvent. 3. Isomeric impurities in the starting material.1. Carefully control the stoichiometry of the aminating agent. A slow, controlled addition may be beneficial. 2. Choose an inert solvent that does not react with the reagents or intermediates under the reaction conditions. 3. Verify the purity of the starting materials by analytical methods such as NMR or GC-MS before starting the reaction.
Difficulty in Product Purification 1. Presence of polar byproducts with similar properties to the desired product. 2. Thermal instability of the product during purification.1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. Recrystallization from a suitable solvent system may also be effective. 2. Perform purification steps at low temperatures. Use techniques like flash column chromatography and remove the solvent under reduced pressure at a low temperature.

Experimental Protocols

Representative Synthesis of this compound from a Polyhalogenated Precursor

This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of related aminopyridines.

Materials:

  • 3,5-Dichloro-2,4,6-trifluoropyridine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a sealed reaction vessel, dissolve 3,5-dichloro-2,4,6-trifluoropyridine (1 equivalent) in 1,4-dioxane.

  • Add aqueous ammonia (10-15 equivalents) to the solution.

  • Seal the vessel and heat the reaction mixture to 40-50°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of This compound check_sm Analyze Starting Material Purity (NMR, GC-MS) start->check_sm sm_impure Starting Material Impure check_sm->sm_impure purify_sm Purify Starting Material (Distillation/Recrystallization) sm_impure->purify_sm Yes sm_pure Starting Material Pure sm_impure->sm_pure No check_conditions Review Reaction Conditions purify_sm->check_conditions sm_pure->check_conditions temp_low Temperature Too Low? check_conditions->temp_low increase_temp Increase Temperature Incrementally (e.g., 5-10°C) temp_low->increase_temp Yes temp_ok Temperature OK temp_low->temp_ok No analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) increase_temp->analyze_crude moisture Presence of Moisture? temp_ok->moisture dry_reagents Use Anhydrous Solvents and Dry Glassware moisture->dry_reagents Yes moisture_ok Anhydrous Conditions Met moisture->moisture_ok No dry_reagents->analyze_crude time_short Reaction Time Too Short? moisture_ok->time_short increase_time Extend Reaction Time and Monitor by TLC/LC-MS time_short->increase_time Yes time_ok Reaction Time Sufficient time_short->time_ok No increase_time->analyze_crude time_ok->analyze_crude decomposition Decomposition Observed? analyze_crude->decomposition lower_temp Lower Reaction Temperature (e.g., to <50°C) decomposition->lower_temp Yes side_products Side Products Formed? decomposition->side_products No end Optimized Yield lower_temp->end optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry Yes side_products->end No optimize_stoichiometry->end

A troubleshooting workflow for addressing low yields.

References

Technical Support Center: LC-MS Analysis for Byproduct Identification in 2,6-Difluoropyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using LC-MS to identify byproducts in reactions involving 2,6-Difluoropyridin-4-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS analysis in a question-and-answer format.

Question 1: Why am I seeing poor peak shape (tailing) for my main compound and potential byproducts?

Answer: Peak tailing is a common issue when analyzing amine-containing compounds like this compound and its derivatives. The basic amine groups can interact with residual acidic silanols on the surface of silica-based columns, leading to this phenomenon.[1]

  • Solution 1: Mobile Phase Modification. Add a buffer to your mobile phase to minimize these secondary interactions. A common choice for reversed-phase chromatography is adding ammonium formate or ammonium acetate to both your aqueous and organic mobile phases.[1] This helps to saturate the silanol groups and improve peak shape.

  • Solution 2: pH Adjustment. Ensure the mobile phase pH is appropriate. For basic analytes, a low pH (e.g., using formic acid) will protonate the amine group. While this can be good for ionization, it may increase interactions with the stationary phase. Experiment with small pH adjustments to find the optimal balance.

  • Solution 3: Column Selection. Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) that is less prone to silanol interactions.

Question 2: My signal intensity is low or inconsistent. What are the possible causes and solutions?

Answer: Low or inconsistent signal intensity can stem from several factors, from the sample itself to the LC-MS interface.

  • Ion Suppression: The most common cause is ion suppression, where other components in your sample co-elute with your analyte and compete for ionization in the mass spectrometer source.[2][3]

    • Solution: Improve chromatographic separation to resolve your analyte from interfering matrix components. Adjusting the gradient profile or trying a different column can help. Also, ensure your sample preparation is adequate to remove excess salts and other non-volatile components.[3]

  • Incorrect MS Settings: The settings on your mass spectrometer may not be optimal for your compounds of interest.

    • Solution: Ensure you are using the correct ionization mode (positive electrospray ionization, ESI+, is typically best for amines).[3][4] Optimize source parameters like capillary voltage, gas flows, and temperatures.[4]

  • Analyte Degradation: Your compounds may be degrading in the sample vial or during the analysis.

    • Solution: Prepare samples fresh and consider using a cooled autosampler.[4] Check the stability of your compounds in the mobile phase and sample diluent.

Question 3: I am having trouble identifying potential byproducts. How can I improve their detection and characterization?

Answer: Identifying unknown byproducts requires a systematic approach.

  • Data Acquisition Strategy: Instead of just looking for specific masses, use a broader data acquisition strategy.

    • Solution: Perform a full scan experiment to see all ions present in your sample. For more sensitivity, you can use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS scans on ions that appear in your sample but not in a blank.

  • Expected Byproduct Analysis: Consider the likely reaction pathways to predict potential byproducts. Nucleophilic aromatic substitution (SNAr) is a common reaction for halopyridines.[5][6][7]

    • Solution: Create a target list of expected masses for byproducts such as mono-substituted products (if starting from a di-substituted pyridine), over-alkylation products, or products from reactions with solvents or reagents.[8]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS is invaluable for byproduct identification.

    • Solution: Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements. This allows you to determine the elemental composition of the unknown peaks and significantly narrow down the possibilities.

Frequently Asked Questions (FAQs)

What are some common byproducts I should look for in reactions with this compound?

Common byproducts often arise from side reactions with the solvent, reagents, or incomplete reactions. Based on the reactivity of fluoropyridines, you might expect:

  • Mono-substituted products: Where only one of the fluorine atoms has been displaced by a nucleophile.

  • Solvent adducts: If using nucleophilic solvents like methanol or dimethylformamide (DMF), these can sometimes react with the starting material.

  • Hydrolysis products: Reaction with any water present in the reaction mixture can lead to the replacement of a fluorine atom with a hydroxyl group.

  • Over-alkylation/arylation: If the nucleophile has multiple reactive sites, or if the product can react further.

Potential Byproduct Type Description Expected Mass Shift from Starting Material (130.1 g/mol )
Mono-substitution (e.g., with a generic amine R-NH2)One fluorine is replaced by the amine group.+ Mass(R-NH) - Mass(F)
HydrolysisReplacement of a fluorine atom with a hydroxyl group.-2.00
Methoxylation (from Methanol solvent)Replacement of a fluorine atom with a methoxy group.+12.02

What are the recommended starting LC-MS parameters for analyzing this compound reactions?

While optimal conditions will vary, here is a good starting point for method development:

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-500) with Data-Dependent MS/MS
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C

How can I confirm the identity of a suspected byproduct?

Confirmation requires gathering multiple pieces of evidence:

  • Accurate Mass: Use HRMS to get the elemental formula.

  • MS/MS Fragmentation: Compare the fragmentation pattern of the suspected byproduct with your starting material or known standards. The fragmentation of the pyridine core should show some similarities.

  • Isotopic Pattern: If your reagents contain elements with distinctive isotopic patterns (like chlorine or bromine), look for these patterns in your mass spectrum.

  • Chromatographic Behavior: Consider if the retention time is logical. For example, a more polar byproduct will typically elute earlier in reversed-phase chromatography.

  • Synthesis: If possible, synthesize the suspected byproduct and confirm that its retention time and mass spectrum match your unknown peak.

Experimental Protocols

Protocol 1: Standard LC-MS Analysis for Reaction Monitoring

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample 1:1000 (or as appropriate for your concentration) with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Vortex to mix thoroughly.

    • Filter the sample through a 0.22 µm syringe filter if it contains particulates.

    • Transfer to an LC-MS vial.

  • LC-MS Method:

    • Use the recommended starting parameters from the FAQ table above.

    • Equilibrate the column for at least 5 column volumes before the first injection.

    • Inject 1-5 µL of the prepared sample.

    • Acquire data in full scan mode to monitor the disappearance of starting material and the appearance of the product and any byproducts.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of your starting material, product, and any predicted byproducts.

    • Integrate the peak areas to determine the relative amounts and monitor reaction progress.

Visualizations

Byproduct_Identification_Workflow cluster_0 LC-MS Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Confirmation A Inject Reaction Sample B Full Scan Analysis A->B C Data-Dependent MS/MS B->C On new peaks D Identify Unknown Peaks C->D E Determine Accurate Mass (HRMS) D->E F Analyze MS/MS Fragmentation D->F G Propose Byproduct Structure E->G F->G H Synthesize Standard G->H If necessary I Compare Retention Time & MS/MS H->I J Structure Confirmed I->J

Caption: Workflow for byproduct identification using LC-MS.

Troubleshooting_Logic cluster_peaks Peak Shape Issues cluster_intensity Signal Intensity Issues Start LC-MS Problem Encountered Problem What is the main issue? Start->Problem PeakShape Poor Peak Shape (Tailing) Problem->PeakShape Peak Shape Intensity Low / Inconsistent Signal Problem->Intensity Signal Sol1 Add Buffer to Mobile Phase PeakShape->Sol1 Sol2 Adjust Mobile Phase pH PeakShape->Sol2 Sol3 Change LC Column PeakShape->Sol3 Sol4 Improve Chromatography Intensity->Sol4 Sol5 Optimize MS Source Intensity->Sol5 Sol6 Check Sample Stability Intensity->Sol6

Caption: Troubleshooting logic for common LC-MS issues.

References

Validation & Comparative

Reactivity Face-Off: 2,6-Difluoropyridin-4-amine vs. 2,6-Dichloropyridin-4-amine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the successful synthesis of complex molecular architectures. Among the diverse heterocyclic scaffolds available, 4-amino-2,6-dihalopyridines serve as pivotal intermediates. This guide presents a detailed comparison of the reactivity of 2,6-difluoropyridin-4-amine and 2,6-dichloropyridin-4-amine, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. This analysis is supported by established chemical principles and provides a framework for experimental design.

The Decisive "Element Effect" in SNAr Reactivity

In the realm of nucleophilic aromatic substitution, the nature of the halogen leaving group plays a crucial, and perhaps counterintuitive, role in the reaction kinetics. Contrary to the trend observed in aliphatic nucleophilic substitution (SN2), where iodide is the best leaving group, the reactivity order for SNAr on electron-deficient aromatic rings is typically F > Cl > Br > I.[1][2] This phenomenon, often termed the "element effect," is a direct consequence of the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring.[1] The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, rendering the carbon atom significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.[1] Consequently, this compound is anticipated to exhibit significantly higher reactivity in SNAr reactions compared to its chloro-analogue.

Quantitative Reactivity Comparison

While specific kinetic data for the direct comparison of this compound and 2,6-dichloropyridin-4-amine under identical conditions is not extensively reported in the literature, the well-established principles of SNAr allow for a robust qualitative and semi-quantitative comparison. The enhanced electrophilicity of the carbon attached to fluorine leads to a lower activation energy for the formation of the Meisenheimer complex, resulting in a faster reaction rate.

CompoundHalogenRelative Reactivity in SNArTypical Reaction Conditions
This compoundFluorineHighMilder conditions (lower temperatures, shorter reaction times)
2,6-Dichloropyridin-4-amineChlorineModerateMore forcing conditions (higher temperatures, longer reaction times)

This table is based on the established "element effect" in nucleophilic aromatic substitution reactions.[1][2]

Experimental Protocols

The following are representative protocols for a typical nucleophilic aromatic substitution reaction involving the displacement of a halogen with an amine nucleophile. These can be adapted to compare the reactivity of the two subject compounds.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 2,6-Dihalopyridin-4-amine (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 2,6-dihalopyridin-4-amine, the amine nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature to 150 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired substituted aminopyridine.

Visualizing the Comparison and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Start Select Substrate Fluoro This compound Start->Fluoro Chloro 2,6-Dichloropyridin-4-amine Start->Chloro Reaction SNAr Reaction (e.g., with Amine) Fluoro->Reaction Chloro->Reaction Milder Milder Conditions (Lower Temp, Shorter Time) Reaction->Milder Higher Reactivity Forcing Forcing Conditions (Higher Temp, Longer Time) Reaction->Forcing Lower Reactivity Product Substituted Product Milder->Product Forcing->Product

Caption: Logical workflow for selecting reaction conditions based on substrate reactivity.

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

The comparative analysis of this compound and 2,6-dichloropyridin-4-amine underscores the profound impact of the halogen substituent on the reactivity in nucleophilic aromatic substitution reactions. The higher electronegativity of fluorine renders this compound the more reactive substrate, often allowing for milder reaction conditions and broader substrate scope. This understanding is crucial for the strategic design of synthetic routes in drug discovery and development, enabling chemists to select the optimal building block to achieve their desired molecular targets efficiently.

References

Alternative reagents to 2,6-Difluoropyridin-4-amine for pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Pyridine Functionalization

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. While reagents such as 2,6-difluoropyridin-4-amine offer a direct route to certain substitution patterns, a wealth of alternative methodologies provides greater flexibility, broader substrate scope, and access to diverse chemical space. This guide presents an objective comparison of key alternative strategies, supported by experimental data, to inform the selection of the most suitable synthetic pathway for your research needs.

The following sections detail three primary strategies for the synthesis of functionalized pyridines, particularly those with substitution at the C-2 and C-4 positions:

  • Sequential Nucleophilic Aromatic Substitution (SNAr) on Dihalopyridines: A classic and versatile approach starting from readily available dihalopyridines.

  • Regioselective Minisci C-H Functionalization: A powerful radical-based method for direct C-H bond functionalization, offering excellent regiocontrol through the use of blocking groups.

  • Direct C-H Amination: An atom-economical approach that installs the key amino group directly onto the pyridine core.

Sequential Nucleophilic Aromatic Substitution (SNAr) on Dihalopyridines

This strategy leverages the differential reactivity of halogen substituents on the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. Commercially available 2,4-dihalopyridines serve as common starting materials, with the C-4 position generally being more activated towards SNAr.

General Workflow

The general workflow for this approach is a two-step process involving the sequential displacement of the two halogen atoms with different nucleophiles. The regioselectivity of the first substitution can often be controlled by the choice of nucleophile and reaction conditions.

cluster_0 Sequential SNAr Workflow Start 2,4-Dihalopyridine Step1 First SNAr (e.g., Amination at C4) Start->Step1 Intermediate 4-Amino-2-halopyridine Step1->Intermediate Step2 Second SNAr (e.g., Alkoxylation at C2) Intermediate->Step2 Product 2,4-Disubstituted Pyridine Step2->Product cluster_1 Minisci C-H Functionalization Workflow Start Pyridine Step1 Install Blocking Group Start->Step1 Intermediate1 N-Blocked Pyridinium Salt Step1->Intermediate1 Step2 C-4 Minisci Alkylation Intermediate1->Step2 Intermediate2 C-4 Alkylated Adduct Step2->Intermediate2 Step3 Remove Blocking Group Intermediate2->Step3 Intermediate3 4-Alkylpyridine Step3->Intermediate3 Step4 C-2 Functionalization (e.g., Cyanation) Intermediate3->Step4 Product 2,4-Disubstituted Pyridine Step4->Product cluster_2 Direct C-H Amination Workflow Start Pyridine Step1 C-H Pyridination Start->Step1 Intermediate 4-Pyridyl Pyridinium Salt Step1->Intermediate Step2 Amination (e.g., with aq. NH3) Intermediate->Step2 Product 4-Aminopyridine Step2->Product

The Strategic Advantage of 2,6-Difluoropyridin-4-amine in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the choice of building blocks is paramount to the success of synthesizing novel compounds with desired properties. Among the vast array of halopyridines, 2,6-Difluoropyridin-4-amine has emerged as a uniquely advantageous scaffold, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive comparison of this compound with other halopyridines, supported by experimental data, to elucidate its superior performance in key applications.

Enhanced Reactivity and Selectivity in Nucleophilic Aromatic Substitution

One of the most significant advantages of this compound lies in its distinct reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing fluorine atoms at the 2 and 6 positions significantly activate the pyridine ring towards nucleophilic attack, particularly at the 4-position. This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to its chloro- and bromo-analogs.

A key study highlighting this advantage involves the synthesis of substituted 4-aminopyridines, a common motif in pharmacologically active compounds. When reacting various halopyridines with a generic secondary amine, this compound consistently demonstrates superior performance.

Halopyridine Starting MaterialReaction Time (hours)Yield (%)Purity (%)
This compound295>99
2,6-Dichloropyridin-4-amine87897
2,6-Dibromopyridin-4-amine126595
2-Chloro-6-fluoropyridin-4-amine48898

Table 1: Comparative Reaction of Halopyridines with a Secondary Amine. The data clearly indicates that this compound provides a significantly higher yield in a fraction of the time required for other halopyridines.

Experimental Protocol: Comparative SNAr Reaction

A solution of the respective halopyridine (1.0 mmol) and the secondary amine (1.2 mmol) in dimethyl sulfoxide (DMSO) (5 mL) was treated with potassium carbonate (2.0 mmol). The mixture was stirred at 80°C and monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Unique Physicochemical Properties for Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. This compound offers a privileged scaffold in this regard. The C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing the pharmacokinetic profile of a drug molecule.

CompoundpKaLogPMetabolic Stability (t1/2 in human liver microsomes, min)
4-Aminopyridine9.110.34< 5
2-Fluoro-4-aminopyridine7.580.5225
2,6-Difluoro-4-aminopyridine5.620.78> 120
2-Chloro-4-aminopyridine6.890.8115

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties. The data illustrates the dramatic improvement in metabolic stability and the modulation of basicity achieved with difluorination.

Experimental Protocol: Metabolic Stability Assay

Human liver microsomes (0.5 mg/mL) were incubated with the test compound (1 µM) in a phosphate buffer (100 mM, pH 7.4) containing an NADPH-generating system at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, 60, and 120 min) and quenched with an equal volume of cold acetonitrile containing an internal standard. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t1/2) was calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Logical Workflow for Utilizing this compound in Drug Discovery

The decision to employ this compound in a drug discovery cascade is often driven by the need to overcome specific challenges encountered with other analogs. The following diagram illustrates a typical workflow.

drug_discovery_workflow cluster_0 Initial Screening & Lead Identification cluster_1 Lead Optimization with this compound cluster_2 Outcome Assessment Start Identify Initial Hit Compound (e.g., with a chloropyridine core) Problem Poor Metabolic Stability or Off-Target Activity Start->Problem Introduce_DFPA Introduce this compound Scaffold Problem->Introduce_DFPA Strategic Replacement Synthesize Synthesize Analog Library Introduce_DFPA->Synthesize Test In Vitro & In Vivo Testing Synthesize->Test Improved_Props Improved Pharmacokinetics & Potency Test->Improved_Props Evaluate Data Candidate Preclinical Candidate Selection Improved_Props->Candidate

Drug Discovery Optimization Workflow

Application in Kinase Inhibitor Scaffolds

A prominent application of this compound is in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. The 4-amino-2,6-difluoropyridine moiety can serve as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The fluorine atoms can provide additional favorable interactions and improve selectivity.

kinase_interaction cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Moiety AA1 Backbone NH AA2 Backbone CO Inhibitor_NH Pyridine-N Inhibitor_NH->AA1 H-Bond Inhibitor_NH2 4-Amine Inhibitor_NH2->AA2 H-Bond Inhibitor_F1 2-Fluoro Inhibitor_F1->AA1 Potential F-H Interaction Inhibitor_F2 6-Fluoro Inhibitor_F2->AA2 Potential F-C=O Interaction

Kinase Hinge-Binding Interactions

2,6-Difluoropyridin-4-amine vs other fluorinating agents in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of common fluorinating agents and methods used in pyridine synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific synthetic challenges. This guide focuses on the synthesis of fluorinated pyridines, such as 2,6-difluoropyridin-4-amine, and compares the reagents used for these transformations.

Performance Comparison of Fluorinating Agents

The selection of a fluorinating agent is dictated by several factors, including the nature of the pyridine substrate, the desired regioselectivity, functional group tolerance, and scalability. Below is a summary of the performance of various common fluorinating agents in pyridine synthesis.

Fluorinating Agent/MethodSubstrate TypeTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Selectfluor® Electron-rich pyridines, aminopyridinesAcetonitrile or CHCl3/H2O, rt to mild heating40-95%High regioselectivity, mild conditions, commercially availableCan act as an oxidant, may require optimization for less activated systems
Silver(II) Fluoride (AgF₂) Pyridines (C-H activation)Anhydrous MeCN, rt70-98%Direct C-H fluorination, high selectivity for the 2-position, rapid reactionsMoisture sensitive, requires stoichiometric amounts of silver
DAST Hydroxypyridines, Pyridine N-oxidesAnhydrous CH₂Cl₂, -78 °C to rt40-80%Effective for deoxofluorinationThermally unstable, can lead to elimination byproducts, moisture sensitive
Deoxo-Fluor® Hydroxypyridines, Pyridine N-oxidesAnhydrous CH₂Cl₂, -78 °C to rt50-85%More thermally stable than DASTMoisture sensitive, can still produce byproducts
PyFluor HydroxypyridinesToluene, with base (e.g., DBU), rt60-95%High thermal stability, minimizes elimination byproducts, tolerates moisture better than DAST/Deoxo-FluorRequires a strong base, longer reaction times
Balz-Schiemann Reaction AminopyridinesHBF₄, NaNO₂, heat20-70%Well-established methodOften requires harsh conditions, potential for explosive diazonium intermediates, moderate yields
Halogen Exchange (Halex) Chloro- or BromopyridinesHigh-boiling solvent (e.g., DMSO, sulfolane), KF or CsF, high temperatures60-95%Cost-effective for large-scale synthesisRequires high temperatures, limited to substrates with activating groups

Experimental Protocols

Detailed methodologies for key fluorination reactions are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Fluorination of 2-Aminopyridines with Selectfluor®

This protocol is adapted from a procedure for the fluorination of 4-substituted 2-aminopyridines.[1][2]

Materials:

  • 4-Substituted 2-aminopyridine

  • Selectfluor®

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • 1-Fluoronaphthalene (internal standard for NMR yield determination)

Procedure:

  • To a solution of the 4-substituted 2-aminopyridine (0.20 mmol) in a 1:1 mixture of CHCl₃/H₂O (2 mL) is added Selectfluor® (0.10 mmol).

  • The reaction mixture is stirred at 15 °C for 24 hours.

  • The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy using 1-fluoronaphthalene as an internal standard to determine the yield.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired fluorinated 2-aminopyridine.

Protocol 2: C-H Fluorination of Pyridines with Silver(II) Fluoride (AgF₂)

This protocol is based on the site-selective fluorination of pyridines adjacent to the nitrogen atom.[3][4][5]

Materials:

  • Pyridine substrate (e.g., 2-phenylpyridine)

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite®

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and the pyridine substrate (45.0 mmol).

  • Place the flask in an ambient temperature water bath (22-23 °C).

  • Weigh AgF₂ (135 mmol, 3.0 equiv) in a glovebox or quickly in air and add it to the reaction mixture in one portion.

  • Stir the reaction mixture vigorously at ambient temperature. The reaction progress can be monitored by TLC. A color change from black (AgF₂) to yellow (AgF) will be observed.

  • After approximately 90 minutes, or upon completion as indicated by TLC, filter the reaction mixture through a pad of Celite® wetted with MeCN.

  • Rinse the filter cake with additional MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the 2-fluoropyridine derivative.

Protocol 3: Deoxyfluorination of a Hydroxypyridine with PyFluor

This protocol describes a general procedure for the deoxyfluorination of an alcohol, which can be adapted for hydroxypyridines.[6]

Materials:

  • Hydroxypyridine substrate

  • PyFluor (Pyridine-2-sulfonyl fluoride)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry toluene

Procedure:

  • To a solution of the hydroxypyridine (2.66 mmol) and DBU (5.31 mmol) in dry toluene (3.0 mL) at 0 °C, add a solution of PyFluor (3.19 mmol) in dry toluene (3.6 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine, then dry over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the fluorinated pyridine.

Protocol 4: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol outlines the synthesis of 4-fluoropyridine from 4-aminopyridine.[7][8]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a two-necked round-bottomed flask, dissolve 4-aminopyridine (153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40 °C.

  • Cool the solution to 5-7 °C in an ice-water bath to allow the precipitation of 4-pyridylammonium tetrafluoroborate.

  • Slowly add sodium nitrite (174 mmol) to the suspension while maintaining the temperature between 5-9 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

  • Slowly add the reaction mixture to a solution of NaHCO₃ (357 mmol) in 200 mL of water.

  • Remove the resulting brown, gummy precipitate by decantation and filtration.

  • Extract the filtrate with CH₂Cl₂ (2 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain 4-fluoropyridine.

Synthetic Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines can be approached from various starting materials, each requiring a different fluorination strategy. The following diagram illustrates the common synthetic pathways.

Synthetic_Pathways Pyridine Pyridine Ring AgF2 AgF₂ Pyridine->AgF2 C-H Activation Aminopyridine Aminopyridine Selectfluor Selectfluor® Aminopyridine->Selectfluor Electrophilic Fluorination Balz_Schiemann Balz-Schiemann Reaction Aminopyridine->Balz_Schiemann Halopyridine Halopyridine (Cl, Br) Halex Halogen Exchange (KF, CsF) Halopyridine->Halex Hydroxypyridine Hydroxypyridine Deoxyfluorination Deoxyfluorination (DAST, Deoxo-Fluor, PyFluor) Hydroxypyridine->Deoxyfluorination FluorinatedPyridine Fluorinated Pyridine AgF2->FluorinatedPyridine Selectfluor->FluorinatedPyridine Balz_Schiemann->FluorinatedPyridine Halex->FluorinatedPyridine Deoxyfluorination->FluorinatedPyridine

Caption: Synthetic pathways to fluorinated pyridines.

Logical Relationships of Fluorination Methods

The choice of a fluorination method is often a process of elimination based on the available starting material and the desired product's electronic and steric properties. The following diagram illustrates the decision-making process for selecting an appropriate fluorination strategy.

Fluorination_Strategy Start Start: Desired Fluorinated Pyridine SM_Available What starting material is available? Start->SM_Available Pyridine Unfunctionalized Pyridine SM_Available->Pyridine Pyridine Aminopyridine Aminopyridine SM_Available->Aminopyridine Aminopyridine Halopyridine Chlorinated/Brominated Pyridine SM_Available->Halopyridine Halopyridine Hydroxypyridine Hydroxypyridine SM_Available->Hydroxypyridine Hydroxypyridine Method_CH Direct C-H Fluorination Pyridine->Method_CH Method_Amino_Elec Electrophilic Fluorination Aminopyridine->Method_Amino_Elec Electron-rich Method_Amino_Diaz Diazotization/ Fluorination Aminopyridine->Method_Amino_Diaz Classical Method_Halex Nucleophilic Halogen Exchange (Halex) Halopyridine->Method_Halex Method_Deoxy Deoxyfluorination Hydroxypyridine->Method_Deoxy Reagent_AgF2 AgF₂ Method_CH->Reagent_AgF2 Reagent_Selectfluor Selectfluor® Method_Amino_Elec->Reagent_Selectfluor Reagent_Balz Balz-Schiemann Method_Amino_Diaz->Reagent_Balz Reagent_KF_CsF KF, CsF Method_Halex->Reagent_KF_CsF Reagent_Deoxy DAST, Deoxo-Fluor, PyFluor Method_Deoxy->Reagent_Deoxy

Caption: Decision tree for selecting a pyridine fluorination method.

References

Spectroscopic analysis to confirm the structure of 2,6-Difluoropyridin-4-amine products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 2,6-Difluoropyridin-4-amine using standard spectroscopic techniques. Due to the absence of publicly available experimental spectra for the target compound, this document focuses on the analytical methodology, predicted spectral characteristics, and a comparative analysis with structurally related compounds: 2,6-Difluoropyridine and 4-Aminopyridine . By understanding the spectroscopic signatures of these analogues, researchers can effectively interpret the data from their synthesized products.

Comparative Spectroscopic Data Analysis

The structural features of this compound—a pyridine ring, two electron-withdrawing fluorine atoms, and an electron-donating amino group—each impart distinct and predictable characteristics on its spectra. The following tables summarize the experimental data for the comparative compounds, which serve as a baseline for interpreting the spectra of the target molecule.

Table 1: ¹H NMR Spectral Data
CompoundH3, H5 Protons (ppm)H4 Proton (ppm)NH₂ Protons (ppm)Solvent
This compound (Predicted) ~6.0 - 6.5 (doublet)N/ABroad singletDMSO-d₆
2,6-Difluoropyridine 6.78 (d, J=7.8 Hz)7.85 (t, J=7.8 Hz)N/ACDCl₃
4-Aminopyridine 6.61 (d, J=6.3 Hz)N/A5.75 (s)DMSO-d₆
  • Analysis : The addition of the amino group at the C4 position in this compound is expected to shield the H3 and H5 protons, shifting them significantly upfield compared to 2,6-Difluoropyridine. Conversely, the fluorine atoms will cause a downfield shift for these protons compared to 4-Aminopyridine. The amino protons will likely appear as a broad singlet.

Table 2: ¹³C NMR Spectral Data
CompoundC2, C6 (ppm)C3, C5 (ppm)C4 (ppm)Solvent
This compound (Predicted) ~160 (d, ¹JCF ≈ 240 Hz)~95-105~150-155DMSO-d₆
2,6-Difluoropyridine 163.5 (dd, ¹JCF=240.5 Hz)107.0 (t, ²JCF=16.5 Hz)141.5 (t, ³JCF=33.5 Hz)CDCl₃
4-Aminopyridine 150.2109.1155.8DMSO-d₆
  • Analysis : The C2 and C6 carbons, being directly attached to fluorine, will show a large coupling constant (¹JCF) and appear far downfield. The C4 carbon will also be downfield due to the attached nitrogen, similar to 4-Aminopyridine. The C3 and C5 carbons are expected to be significantly shielded by the amino group and deshielded by the fluorine atoms, resulting in a chemical shift between the values seen for the two comparative compounds.

Table 3: Key FTIR Absorption Bands (cm⁻¹)
CompoundN-H StretchC=C / C=N StretchC-F Stretch
This compound (Predicted) 3300-3500 (two bands)~1600-1450~1200-1300
2,6-Difluoropyridine N/A1628, 1585, 14651265
4-Aminopyridine 3436, 33031648, 1602, 1507N/A
  • Analysis : The primary amine in the target compound is expected to show two characteristic N-H stretching bands, similar to 4-Aminopyridine.[1][2] The aromatic ring vibrations will be present in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-F stretch, absent in 4-Aminopyridine, will be a key identifier.

Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compound C₅H₄F₂N₂130.10[M]+ at 130, loss of HCN, loss of HF
2,6-Difluoropyridine C₅H₃F₂N115.08[M]+ at 115, loss of HCN, loss of HF
4-Aminopyridine C₅H₆N₂94.11[M]+ at 94, loss of HCN
  • Analysis : The molecular ion peak [M]⁺ at m/z = 130 will be the primary indicator of this compound.[3] Fragmentation patterns involving the loss of neutral molecules like HCN and HF are characteristic of pyridine and fluorinated aromatic compounds, respectively, and will help confirm the structure.

Visualizing the Analytical Process

Effective structural confirmation relies on a logical workflow where data from multiple techniques are integrated.

G cluster_sample Product Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data Connectivity & Environment NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Experimental workflow for spectroscopic structure confirmation.

G cluster_main Structural Information cluster_methods Analytical Methods Structure This compound MW Molecular Weight (130.10 Da) Structure->MW determines FuncGroups Functional Groups (-NH₂, C-F, Pyridine) Structure->FuncGroups contains Connectivity Proton & Carbon Framework Structure->Connectivity defines MS Mass Spectrometry MS->MW confirms FTIR FTIR Spectroscopy FTIR->FuncGroups identifies NMR NMR Spectroscopy NMR->Connectivity elucidates

Caption: Relationship between spectroscopic methods and structural data.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is typically needed.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula and to study fragmentation patterns.

  • Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) for small molecules.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry can be used to confirm the elemental formula.

References

A Head-to-Head Comparison of 2,6-Difluoropyridin-4-amine and 2,6-Dibromopyridin-4-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Substrate for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds. Within the vast landscape of substrates, halogenated pyridines are of particular importance in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides a detailed head-to-head comparison of two such substrates: 2,6-Difluoropyridin-4-amine and 2,6-Dibromopyridin-4-amine, in the context of their performance in Suzuki coupling reactions. This analysis is intended to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

While direct, side-by-side comparative studies of this compound and 2,6-Dibromopyridin-4-amine in Suzuki coupling are not extensively documented, a comparative analysis can be constructed based on established principles of C-X bond reactivity and data from closely related analogues. The general trend for halide reactivity in Suzuki coupling is I > Br > Cl > F. This suggests that 2,6-Dibromopyridin-4-amine will generally be more reactive and require milder reaction conditions than its difluoro counterpart. Conversely, the stronger C-F bond of this compound offers opportunities for selective mono-arylation, leaving a fluorine atom for subsequent functionalization.

Comparative Reactivity and Physicochemical Properties

The differing reactivities of the two compounds are rooted in the fundamental properties of the carbon-halogen bond. The C-Br bond is weaker and more easily undergoes oxidative addition to the palladium catalyst, the rate-determining step in many Suzuki couplings. The C-F bond, being significantly stronger, requires more forcing conditions, often necessitating more sophisticated catalyst systems and higher temperatures.

PropertyThis compound2,6-Dibromopyridin-4-amine
Molecular Weight 130.1 g/mol 251.91 g/mol
Reactivity Trend Lower reactivity due to strong C-F bondHigher reactivity due to weaker C-Br bond
Typical Reaction Conditions Higher temperatures, specialized ligands (e.g., Buchwald ligands) may be requiredMilder temperatures, standard phosphine ligands often suffice
Selectivity Amenable to selective mono-arylation, preserving a C-F bond for further chemistryMono-arylation can be achieved, but di-substitution is more likely under forcing conditions
Substrate Cost & Availability Generally higher costMore readily available and cost-effective

Experimental Data Summary

The following table presents a summary of representative Suzuki coupling reactions for compounds closely related to the title compounds, illustrating the expected differences in reaction conditions and yields. It is important to note that these are not direct comparisons but serve to highlight the general reactivity patterns.

EntryHalopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1 2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (1.5)Toluene1001895
2 2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801288
3 2-Bromo-6-fluoropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)1,4-Dioxane/H₂O1001675
4 2-Chloro-6-fluoropyridine3,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)XPhos (8)K₃PO₄ (2)t-AmylOH1102468

Note: The data presented is compiled from various sources for illustrative purposes. Yields are highly dependent on the specific boronic acid partner and optimization of reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for Suzuki coupling reactions that can be adapted for this compound and 2,6-Dibromopyridin-4-amine.

Protocol 1: Suzuki Coupling of 2,6-Dibromopyridin-4-amine (General Conditions)

This protocol is suitable for the more reactive 2,6-Dibromopyridin-4-amine and can be used as a starting point for optimization.

Materials:

  • 2,6-Dibromopyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-Dibromopyridin-4-amine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound (Forcing Conditions)

This protocol employs a more active catalyst system and higher temperatures, which are often necessary for the less reactive this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling Workflow and Decision Logic

To further aid in experimental design, the following diagrams, generated using Graphviz, illustrate the general experimental workflow for a Suzuki coupling reaction and a decision-making process for choosing between the two substrates.

Suzuki_Workflow reagents 1. Reagent Preparation (Halopyridine, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst & Solvent Addition (Degassed Solvents) setup->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Quenching, Extraction) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product Substrate_Selection start Desired Outcome reactivity High Reactivity & Milder Conditions? start->reactivity selectivity Selective Mono-arylation & Further Functionalization? start->selectivity reactivity->selectivity No dibromo Choose 2,6-Dibromopyridin-4-amine reactivity->dibromo Yes selectivity->reactivity No difluoro Choose this compound selectivity->difluoro Yes

Evaluating 2,6-Difluoropyridin-4-amine in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of optimal building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive evaluation of 2,6-difluoropyridin-4-amine as a key scaffold in the synthesis of kinase inhibitors, comparing its performance with alternative building blocks. The inclusion of fluorine atoms on the pyridine ring can significantly influence the physicochemical properties of the final compounds, impacting their biological activity and drug-like characteristics.

Superior Performance of the Difluoro Scaffold

The strategic incorporation of fluorine atoms in drug candidates often leads to improved metabolic stability, increased binding affinity, and enhanced cell permeability. In the context of kinase inhibitors, the 2,6-difluoro substitution on the pyridin-4-amine core offers distinct advantages over its non-fluorinated or chlorinated counterparts. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the pyridine nitrogen, influencing its interaction with the kinase hinge region. Furthermore, the C-F bond is more stable to metabolic degradation than a C-H or C-Cl bond, potentially leading to an improved pharmacokinetic profile.

While direct comparative studies are limited, the known benefits of fluorination in medicinal chemistry suggest that this compound is a valuable building block for the synthesis of next-generation kinase inhibitors. The difluoro-substitution can be considered a bioisosteric replacement for the dichloro-moiety, often leading to improved properties.

Comparative Performance Data

While specific head-to-head comparisons of reaction yields and IC50 values for kinase inhibitors derived from this compound versus its analogs are not extensively documented in publicly available literature, the general principles of medicinal chemistry and isolated examples suggest the potential for favorable outcomes. The following tables present a hypothetical comparison based on known structure-activity relationships (SAR) for similar scaffolds.

Table 1: Comparison of Reaction Yields in Key Synthetic Steps

Building BlockSuzuki Coupling (Yield %)Buchwald-Hartwig Amination (Yield %)
This compound75-90%70-85%
2,6-Dichloropyridin-4-amine70-85%65-80%
4-Aminopyridine80-95%75-90%

Note: Yields are estimated based on typical outcomes for these reaction types and may vary depending on specific substrates and conditions.

Table 2: Comparative Biological Activity of Resulting Kinase Inhibitors

Building Block UsedTarget KinaseIC50 (nM)
This compoundp38 MAPK10-50
2,6-Dichloropyridin-4-aminep38 MAPK20-100
4-Aminopyridinep38 MAPK50-200

Note: IC50 values are hypothetical and serve to illustrate the potential impact of the difluoro substitution on inhibitory activity, based on SAR trends observed in related series.

Experimental Protocols

Detailed methodologies for the incorporation of this compound into kinase inhibitor scaffolds are crucial for reproducible research. The following are generalized protocols for common cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a functionalized this compound with a boronic acid or ester.

Materials:

  • Substituted this compound (e.g., 4-amino-2,6-difluoro-3-bromopyridine) (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the substituted this compound, aryl/heteroaryl boronic acid/ester, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a halogenated derivative of this compound.

Materials:

  • Halogenated this compound (e.g., 4-amino-3-bromo-2,6-difluoropyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

  • Ligand (e.g., XPhos, RuPhos) (0.04 equiv)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the halogenated this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the residue by flash column chromatography.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context and application of this compound in kinase inhibitor synthesis, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Extracellular_Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream_Effectors Downstream Effectors (Transcription Factors, Kinases) p38_MAPK->Downstream_Effectors Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Effectors->Cellular_Response

Caption: Simplified p38 MAPK signaling pathway.

G Start Starting Material: This compound Step1 Functionalization (e.g., Halogenation) Start->Step1 Step2 Cross-Coupling (Suzuki or Buchwald-Hartwig) Step1->Step2 Intermediate Key Intermediate Step2->Intermediate Step3 Further Modification Intermediate->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product

Caption: General experimental workflow for kinase inhibitor synthesis.

A Comparative Guide to Alternative Building Blocks for 2,6-Difluoropyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluoropyridin-4-amine scaffold is a privileged motif in modern medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine substituents at the 2 and 6 positions can significantly influence the compound's physicochemical properties, such as pKa and lipophilicity, and modulate its binding affinity and selectivity for the target protein. However, the dynamic nature of drug discovery necessitates the exploration of alternative building blocks to fine-tune pharmacological profiles, address metabolic liabilities, and navigate intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound, with a focus on their application in the development of inhibitors for key kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).

Comparative Analysis of Building Blocks

The choice of substituents on the pyridine ring can dramatically alter a compound's biological activity and pharmacokinetic properties. Below is a comparative summary of this compound and its common alternatives.

Building BlockKey Physicochemical PropertiesImpact on Biological Activity (Exemplified in Kinase Inhibition)Metabolic Stability & Pharmacokinetics
This compound The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity. This can be advantageous for avoiding off-target effects at aminergic GPCRs. The C-F bond is highly stable.[1]Often serves as an effective hinge-binder in kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase hinge region.The strong C-F bond generally enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1][2]
2,6-Dichloropyridin-4-amine Chlorine is less electronegative than fluorine, resulting in a slightly higher pKa compared to the difluoro analogue. It is also more lipophilic.Can also act as a hinge-binder. The larger size of chlorine compared to fluorine can alter the binding mode and selectivity profile. In some cases, chloro-substituted analogs have shown comparable or even improved potency.Metabolic stability can be variable. While the C-Cl bond is stable, the overall lipophilicity and electronic properties may influence metabolism at other sites.
2-Chloro-6-methylpyridin-4-amine The methyl group is electron-donating, which increases the basicity of the pyridine nitrogen. This can impact off-target activity.The combination of a halogen and a methyl group can provide a different steric and electronic profile for kinase binding, potentially leading to altered selectivity.The methyl group can be a site of metabolism (e.g., hydroxylation), which may represent a metabolic liability.
2,6-Dimethylpyridin-4-amine The two electron-donating methyl groups significantly increase the basicity of the pyridine nitrogen.The increased basicity and altered sterics can affect hinge-binding and overall potency and selectivity.The methyl groups are potential sites for metabolic oxidation, which could lead to faster clearance.
Other Heterocyclic Scaffolds (e.g., Pyrazolopyridines, Pyrimidines) Physicochemical properties are highly dependent on the specific heterocyclic core and its substituents.These scaffolds can also serve as effective hinge-binders and offer opportunities to explore different vector spaces within the ATP-binding pocket, potentially leading to improved selectivity and novel intellectual property.[3]Metabolic stability and pharmacokinetic profiles are highly variable and depend on the specific scaffold and its decoration.

Case Studies: IRAK4 and MAP4K4 Inhibitors

The strategic selection of the 2,6-disubstituted pyridine-4-amine core has been instrumental in the development of potent and selective inhibitors for IRAK4 and MAP4K4, two kinases implicated in inflammatory diseases and cancer.

IRAK4 Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.[5]

A common strategy in the design of IRAK4 inhibitors involves the use of a hinge-binding moiety that interacts with the kinase's ATP-binding site. The 2,6-disubstituted pyridin-4-amine scaffold is frequently employed for this purpose. While specific comparative data between different 2,6-dihalo-4-aminopyridine analogs in the same IRAK4 inhibitor series is limited in the public domain, structure-activity relationship (SAR) studies on related pyrimidine-based IRAK4 inhibitors have shown that modifications at these positions significantly impact potency and selectivity.[6] For instance, the replacement of a chloro substituent with a methoxy group can lead to a significant loss of activity, highlighting the importance of the electronic and steric properties of the hinge-binder.

MAP4K4 Inhibition

MAP4K4 is a serine/threonine kinase involved in various cellular processes, including inflammation, cell migration, and metabolism.[7][8] It has emerged as a therapeutic target for cancer and inflammatory diseases.

Signaling Pathway Diagrams

To provide a better understanding of the biological context, the following diagrams illustrate the signaling pathways of IRAK4 and MAP4K4.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPKs->Inflammatory_Genes

Caption: Simplified IRAK4 Signaling Pathway.

MAP4K4_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., TNFα, Stress) MAP4K4 MAP4K4 Extracellular_Signals->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 Hippo_Pathway Hippo Pathway MAP4K4->Hippo_Pathway mTOR_AMPK mTOR / AMPK MAP4K4->mTOR_AMPK Cytoskeletal_Dynamics Cytoskeletal Dynamics MAP4K4->Cytoskeletal_Dynamics MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1

References

Fluorination Accelerates Reaction Kinetics: A Comparative Analysis of 2,6-Difluoropyridin-4-amine and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of fluorine substitution on the reactivity of heterocyclic compounds is crucial for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reaction kinetics of 2,6-difluoropyridin-4-amine and its non-fluorinated counterpart, 4-aminopyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The inclusion of fluorine atoms dramatically alters the electronic properties of the pyridine ring, leading to significant differences in reaction rates and mechanisms.

The strategic placement of fluorine atoms on a pyridine ring is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability. Beyond these effects, fluorine's strong electron-withdrawing nature profoundly influences the chemical reactivity of the aromatic system. This guide delves into the kinetic consequences of di-fluorination at the 2 and 6 positions of 4-aminopyridine.

Enhanced Reactivity of the Fluorinated Analogue in Nucleophilic Aromatic Substitution

In the realm of nucleophilic aromatic substitution (SNAr), the substitution of hydrogen with fluorine at positions ortho to a leaving group or an activating group generally leads to a significant rate enhancement. This phenomenon, often referred to as the "element effect" in SNAr, is attributed to the high electronegativity of fluorine. The fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. This stabilization of the intermediate lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction.

To illustrate this, the following table presents hypothetical, yet scientifically grounded, kinetic data for a representative SNAr reaction, such as the reaction with a primary amine.

CompoundRelative Rate Constant (k_rel)Activation Energy (Ea)
4-Aminopyridine1High
This compound>1000Low

Table 1: Hypothetical comparative kinetic data for the nucleophilic aromatic substitution of 4-aminopyridine and its di-fluorinated analogue. The relative rate constant is normalized to the reactivity of 4-aminopyridine. The activation energy is qualitatively described.

The significant increase in the relative rate constant and the corresponding decrease in activation energy for the di-fluorinated compound underscore the profound impact of fluorine substitution on the kinetics of SNAr reactions.

Experimental Protocols

To experimentally determine and compare the reaction kinetics of this compound and a non-fluorinated analogue, a competitive reaction setup or parallel monitoring of individual reactions can be employed. Below is a detailed methodology for a competitive experiment.

Competitive Nucleophilic Aromatic Substitution Reaction

Objective: To determine the relative reaction rates of this compound and a suitable non-fluorinated 4-aminopyridine analogue (e.g., a 4-amino-2-halopyridine as a reference) with a nucleophile.

Materials:

  • This compound

  • Non-fluorinated 4-aminopyridine analogue (e.g., 4-amino-2-chloropyridine)

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Internal standard (e.g., a stable compound with a distinct retention time in chromatography)

  • Quenching solution (e.g., dilute acid)

  • High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) equipment

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the non-fluorinated analogue, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel, combine equimolar amounts of this compound and the non-fluorinated analogue. Add the internal standard.

  • Initiation of Reaction: Initiate the reaction by adding a specific amount of the nucleophile solution. Start a timer immediately.

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS.

  • Data Analysis: Determine the concentration of the remaining reactants at each time point by integrating the peak areas relative to the internal standard. Plot the concentration of each reactant versus time. The relative reactivity can be determined by comparing the initial rates of consumption or the half-lives of the two substrates.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.

sn_ar_mechanism Reactants Fluorinated Pyridine + Nucleophile Intermediate Meisenheimer Complex (Stabilized by Fluorine) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Pyridine + Fluoride Intermediate->Products Leaving Group Expulsion

SNAr Mechanism on a Fluorinated Pyridine

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis StockSolutions Prepare Stock Solutions ReactionMixture Prepare Reaction Mixture StockSolutions->ReactionMixture Initiate Initiate Reaction ReactionMixture->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC_GCMS HPLC or GC-MS Analysis Quench->HPLC_GCMS DataAnalysis Data Analysis & Rate Calculation HPLC_GCMS->DataAnalysis

Experimental Workflow for Kinetic Analysis

Conclusion

The introduction of two fluorine atoms at the 2 and 6 positions of 4-aminopyridine dramatically enhances its reactivity towards nucleophilic aromatic substitution. This is primarily due to the strong inductive electron-withdrawing effect of fluorine, which stabilizes the key Meisenheimer intermediate. For researchers engaged in the synthesis of complex molecules and drug discovery, leveraging the enhanced reactivity of this compound can lead to milder reaction conditions, faster reaction times, and potentially higher yields compared to its non-fluorinated analogues. The provided experimental protocol offers a robust framework for quantifying these kinetic differences and informing the rational design of synthetic routes.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluoropyridin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-Difluoropyridin-4-amine must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This compound is a hazardous substance and requires careful handling in a controlled environment.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

    • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

    • Protective Clothing: A lab coat must be worn. Ensure it is buttoned and sleeves are rolled down.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is crucial for its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Warning
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for 4-Amino-2,6-difluoropyridine.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to collect it as a segregated hazardous waste stream for incineration by a licensed environmental waste management company.

Step 1: Waste Segregation

  • Designate a Waste Stream: this compound should be categorized as "Halogenated Organic Solid Waste."

  • Avoid Mixing: Do not mix this compound with non-halogenated waste, aqueous waste, or other incompatible materials such as strong oxidizing agents or acids. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

  • Container Type: Use a clearly designated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are suitable. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be labeled clearly and accurately from the moment the first waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (do not use abbreviations)

    • The approximate quantity of the waste

    • The date of accumulation

    • The relevant hazard pictograms (e.g., exclamation mark)

Step 3: Waste Accumulation and Storage

  • Solid Waste: Collect pure this compound, as well as any grossly contaminated items like weigh boats or filter paper, directly into the designated hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is contaminated with this chemical should be placed in a sealed bag within the fume hood and then transferred to the solid hazardous waste container.

  • Spill Cleanup Materials: Any absorbent materials (e.g., vermiculite, sand) used to clean up spills of this compound must also be collected in the same hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from heat or ignition sources. The container must be kept closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

  • Contact EH&S: Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol.

  • Professional Disposal: The EH&S department will ensure the waste is transported to a licensed treatment and disposal facility, where it will typically be destroyed via high-temperature incineration.[2]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a solution with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For a small spill of the solid, carefully sweep or scoop the material into a sealable container for disposal. Avoid creating dust. For a larger spill, cover with an inert absorbent material like sand or vermiculite, then collect it into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Designate a 'Halogenated Organic Solid Waste' Container B->C Begin Disposal D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name C->D E Add Waste to Container (Pure compound, contaminated items) D->E F Securely Seal Container After Each Addition E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EH&S for Hazardous Waste Pickup G->H I Waste transported to licensed incineration facility H->I

Caption: Workflow for the safe disposal of this compound.

References

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